4-Fluorobenzonitrile-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4FN |
|---|---|
Molecular Weight |
127.068 g/mol |
IUPAC Name |
4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbonitrile |
InChI |
InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChI Key |
AEKVBBNGWBBYLL-ZFJHNFROSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C#N)F |
Canonical SMILES |
C1=CC(=CC=C1C#N)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Fluorobenzonitrile-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluorobenzonitrile-¹³C₆, a stable isotope-labeled compound increasingly utilized in advanced scientific research and drug development. This document details its chemical and physical properties, outlines plausible synthetic pathways, presents analytical methodologies for its characterization, and discusses its primary applications, particularly in quantitative analysis.
Introduction
4-Fluorobenzonitrile-¹³C₆ is the isotopically labeled form of 4-fluorobenzonitrile (B33359), where all six carbon atoms of the benzene (B151609) ring are replaced with the stable carbon-13 (¹³C) isotope. This labeling imparts a distinct mass difference compared to the natural abundance compound, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its structural similarity to the unlabeled analog allows it to serve as an ideal internal standard, mimicking the chemical and physical behavior of the analyte of interest during sample preparation and analysis.
Physicochemical Properties
The fundamental properties of 4-Fluorobenzonitrile-¹³C₆ are summarized in the table below. These are based on data from commercial suppliers and extrapolated from the properties of its unlabeled counterpart.
| Property | Value | Reference |
| Chemical Formula | ¹³C₆H₄FN | [1] |
| Molecular Weight | 127.07 g/mol | [1] |
| Isotopic Purity | ≥98% | [2] |
| Appearance | Solid | [2] |
| Melting Point | 32-34 °C (unlabeled) | |
| Boiling Point | 188 °C at 750 mmHg (unlabeled) | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and ethanol. | [2] |
Synthesis of 4-Fluorobenzonitrile-¹³C₆
Pathway 1: From [¹³C₆]-Bromobenzene via Rosenmund-von Braun Reaction
This pathway utilizes the commercially available [¹³C₆]-bromobenzene and introduces the nitrile functionality via a copper-catalyzed cyanation reaction.
Experimental Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine [¹³C₆]-bromobenzene (1 equivalent) and copper(I) cyanide (1.2 equivalents) in a high-boiling polar solvent such as DMF, NMP, or pyridine.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 150-200 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS) until the starting material is consumed.[3][4]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically quenched with an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes. The product is then extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by distillation to yield 4-Fluorobenzonitrile-¹³C₆.
Caption: Synthetic pathway from [¹³C₆]-bromobenzene.
Pathway 2: From [¹³C₆]-Aniline via Sandmeyer Reaction
This alternative route starts with [¹³C₆]-aniline, which is first diazotized and then subjected to a Sandmeyer reaction to introduce the nitrile group. Subsequent fluorination would be required.
Experimental Protocol:
-
Diazotization of [¹³C₆]-Aniline: Dissolve [¹³C₆]-aniline (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water (1.1 equivalents) while maintaining the low temperature to form the corresponding diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of potassium cyanide (KCN). Add the freshly prepared diazonium salt solution to the CuCN solution at low temperature. Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Work-up and Purification: The reaction mixture is then extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting [¹³C₆]-benzonitrile would then need to be fluorinated.
-
Fluorination: Aromatic fluorination can be achieved through various methods, such as electrophilic fluorination or nucleophilic aromatic substitution on a suitably activated precursor. For instance, nitration of [¹³C₆]-benzonitrile followed by reduction and a Balz-Schiemann reaction on the resulting aminobenzonitrile could introduce the fluorine atom at the 4-position.
Caption: Synthetic pathway from [¹³C₆]-aniline.
Analytical Characterization
The identity and purity of 4-Fluorobenzonitrile-¹³C₆ are confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The ¹³C NMR spectrum of 4-Fluorobenzonitrile-¹³C₆ is expected to show four signals for the aromatic carbons, consistent with the C₂ symmetry of the molecule. The chemical shifts will be similar to those of the unlabeled compound, but the signals will be significantly more intense due to the 100% abundance of ¹³C at the labeled positions. The carbon atom attached to the fluorine will exhibit a large one-bond ¹³C-¹⁹F coupling constant.
Reference ¹³C NMR Data for unlabeled 4-Fluorobenzonitrile (in CDCl₃): [5][6]
| Carbon Atom | Chemical Shift (ppm) |
| C-CN | ~118 |
| C-F | ~165 (d, ¹JCF ≈ 255 Hz) |
| C-ortho to F | ~116 (d, ²JCF ≈ 22 Hz) |
| C-meta to F | ~134 (d, ³JCF ≈ 9 Hz) |
| CN | ~118 |
¹H NMR: The ¹H NMR spectrum will show two doublets in the aromatic region, corresponding to the protons ortho and meta to the fluorine atom. The coupling patterns will be influenced by both proton-proton and proton-fluorine interactions.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of 4-Fluorobenzonitrile-¹³C₆.
Expected Molecular Ion: The molecular ion peak ([M]⁺) in the mass spectrum should appear at m/z 127, which is 6 mass units higher than the molecular ion of the unlabeled compound (m/z 121).[7]
Fragmentation Pattern: The fragmentation pattern is expected to be similar to that of unlabeled 4-fluorobenzonitrile. Common fragmentation pathways in aromatic nitriles involve the loss of HCN or the cyano radical. The masses of the resulting fragment ions will be shifted by +6 units due to the ¹³C labeling of the aromatic ring.
Applications in Research and Drug Development
The primary application of 4-Fluorobenzonitrile-¹³C₆ is as an internal standard in quantitative bioanalytical assays using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
Use as an Internal Standard in LC-MS/MS Analysis:
In drug metabolism and pharmacokinetic (DMPK) studies, the concentration of a drug candidate or its metabolites in biological matrices (e.g., plasma, urine, tissue homogenates) needs to be accurately determined. Stable isotope-labeled internal standards are considered the "gold standard" for such analyses.
Experimental Protocol for a Generic LC-MS/MS Quantification Assay:
-
Sample Preparation: A known amount of 4-Fluorobenzonitrile-¹³C₆ (the internal standard) is spiked into the biological matrix sample containing the unlabeled analyte (4-fluorobenzonitrile or a structurally similar compound).
-
Extraction: The analyte and the internal standard are extracted from the biological matrix using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
LC Separation: The extracted sample is injected into a liquid chromatograph, where the analyte and the internal standard are separated from other matrix components on a suitable HPLC or UPLC column. Due to their nearly identical physicochemical properties, the analyte and the internal standard will have very similar retention times.
-
MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring or MRM mode).
-
Analyte Transition: e.g., m/z 122 → fragment ion
-
Internal Standard Transition: e.g., m/z 128 → corresponding fragment ion
-
-
Quantification: The concentration of the analyte in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard. The use of the isotopically labeled internal standard corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.
Caption: Workflow for quantitative analysis using an internal standard.
Conclusion
4-Fluorobenzonitrile-¹³C₆ is a valuable analytical tool for researchers in the pharmaceutical and chemical industries. Its utility as an internal standard in mass spectrometry-based bioanalysis enables the accurate and precise quantification of 4-fluorobenzonitrile and related compounds in complex biological matrices. The synthetic pathways outlined in this guide provide a framework for its preparation, and the analytical data serves as a benchmark for its characterization. As the demand for highly accurate quantitative methods in drug development and other scientific disciplines continues to grow, the importance of stable isotope-labeled compounds like 4-Fluorobenzonitrile-¹³C₆ will undoubtedly increase.
References
- 1. This compound|BLD Pharm [bldpharm.com]
- 2. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. 4-Fluorobenzonitrile(1194-02-1) 13C NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Benzonitrile, 4-fluoro- [webbook.nist.gov]
An In-depth Technical Guide to the Chemical Properties of 4-Fluorobenzonitrile-¹³C₆
This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and relevant experimental protocols for 4-Fluorobenzonitrile-¹³C₆. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds. While much of the detailed experimental data pertains to its unlabeled counterpart, 4-Fluorobenzonitrile (B33359), this guide contextualizes this information for the ¹³C₆-labeled variant, highlighting its primary applications as an internal standard and tracer in metabolic and pharmacokinetic studies.
Physicochemical Properties
4-Fluorobenzonitrile-¹³C₆ is a stable, isotopically labeled form of 4-fluorobenzonitrile where the six carbon atoms of the benzene (B151609) ring are replaced with the carbon-13 isotope. This labeling minimally affects the chemical reactivity but significantly alters the molecular weight, providing a distinct mass spectrometric signature crucial for its use in quantitative analysis. The physical properties are largely comparable to the unlabeled compound.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | ¹³C₆H₄FN | [1] |
| Appearance | White crystalline solid or colorless to yellow liquid | [2][3][4] |
| Molecular Weight | 127.10 g/mol (for ¹³C₆ variant) | (Calculated based on isotopic enrichment) |
| Melting Point | 32-34 °C | [2][3][4] |
| Boiling Point | 188 °C at 750 mmHg | [2][4][5] |
| Flash Point | 65 °C (149 °F) - closed cup | [4] |
| Solubility | Soluble in organic solvents such as DMSO, ethanol (B145695), DMF, chloroform, and ethyl acetate. Insoluble in water. | [1][3][5] |
| Purity | Typically ≥99% (GC) | [2] |
Spectroscopic Data
The primary difference in the spectroscopic data for 4-Fluorobenzonitrile-¹³C₆ compared to the unlabeled compound is observed in the ¹³C NMR and Mass Spectrometry data due to the isotopic labeling.
Table 2: Spectroscopic Data
| Spectrum Type | Description | Reference |
| ¹³C NMR | The ¹³C NMR spectrum will show signals corresponding to the labeled benzene ring carbons with coupling to ¹⁹F. The chemical shifts will be similar to the unlabeled compound, but the signal intensities will be significantly enhanced. | [6][7][8] |
| ¹H NMR | The proton NMR spectrum is expected to be similar to the unlabeled compound, showing signals for the aromatic protons with coupling to the adjacent fluorine atom. | [6][7] |
| Mass Spectrometry (MS) | The molecular ion peak will be observed at a higher m/z value corresponding to the increased molecular weight of the ¹³C₆-labeled compound. | [7] |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to be very similar to the unlabeled compound, showing characteristic peaks for the nitrile (C≡N) and C-F stretching vibrations. | [7] |
Experimental Protocols
3.1. Synthesis of 4-Fluorobenzonitrile
While specific synthesis protocols for the ¹³C₆-labeled version are proprietary to the manufacturers, the general synthetic routes for 4-fluorobenzonitrile typically involve nucleophilic aromatic substitution. One common method is the fluorination of 4-chlorobenzonitrile (B146240).
-
Reaction: 4-chlorobenzonitrile is reacted with a fluoride (B91410) source, such as potassium fluoride (KF), in a high-boiling aprotic polar solvent like 1,3-dimethyl-2-imidazolidone (DMI) or tetramethylene sulfone.
-
Catalyst: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, may be used to enhance the reaction rate.[9]
-
Conditions: The reaction is typically carried out at elevated temperatures, for instance, 260-285 °C.[10][11]
-
Purification: The product is isolated and purified by distillation or crystallization.
A generalized workflow for this synthesis is depicted below.
3.2. In Vitro and In Vivo Formulation
For experimental use, particularly in biological systems, proper formulation is crucial.
-
In Vitro Solubility: To prepare solutions for in vitro assays, 4-Fluorobenzonitrile-¹³C₆ can be dissolved in organic solvents like DMSO.[1] If solubility is an issue, other solvents such as ethanol or DMF can be tested.[1]
-
In Vivo Formulation: For animal studies, several formulations can be prepared depending on the route of administration.
-
Injectable Formulations:
-
Oral Formulations:
-
Suspension in 0.5% carboxymethyl cellulose (B213188) (CMC) sodium in water.[1]
-
Dissolution in PEG400.[1]
-
-
Applications in Research and Drug Development
The primary application of 4-Fluorobenzonitrile-¹³C₆ is as an internal standard in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS). Its use is critical in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of a fluorobenzonitrile-containing drug candidate.
The workflow for a typical pharmacokinetic study using a ¹³C-labeled compound is illustrated below.
4-Fluorobenzonitrile itself is a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[2][3][12] The fluorine atom can enhance properties such as lipophilicity and metabolic stability, which are desirable in drug design.[2]
Safety and Handling
The safety profile of 4-Fluorobenzonitrile-¹³C₆ is expected to be the same as the unlabeled compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[13][14]
Table 3: Hazard Information
| Hazard Statement | GHS Classification |
| H228: Flammable solid | Flammable solids, Category 1 |
| H302: Harmful if swallowed | Acute toxicity, Oral, Category 4 |
| H312: Harmful in contact with skin | Acute toxicity, Dermal, Category 4 |
| H332: Harmful if inhaled | Acute toxicity, Inhalation, Category 4 |
| H315: Causes skin irritation | Skin corrosion/irritation, Category 2 |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation, Category 2 |
Data from PubChem and Fisher Scientific for 4-Fluorobenzonitrile.[7][13]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13][15]
-
Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[13][14]
-
Keep away from heat, sparks, and open flames.[13]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
First Aid Measures:
-
In case of contact with eyes: Rinse immediately with plenty of water for at least 15 minutes.[14]
-
In case of contact with skin: Wash off immediately with plenty of water.[14]
-
If inhaled: Move the person to fresh air.[14]
-
If swallowed: Rinse mouth with water.[14] In all cases of exposure, seek medical attention if symptoms persist.[14]
References
- 1. 4-Fluorobenzonitrile-13C6 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Fluorobenzonitrile 99 1194-02-1 [sigmaaldrich.com]
- 5. 4-Fluorobenzonitrile CAS#: 1194-02-1 [m.chemicalbook.com]
- 6. 4-Fluorobenzonitrile(1194-02-1) 13C NMR spectrum [chemicalbook.com]
- 7. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 10. CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis and Purification of 4-Fluorobenzonitrile-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-Fluorobenzonitrile-¹³C₆, a stable isotope-labeled compound valuable as an internal standard in pharmacokinetic studies and as a tracer in metabolic research. The guide details the multi-step synthesis starting from the readily available Benzene-¹³C₆, followed by purification protocols and expected analytical data.
Synthetic Pathway Overview
The synthesis of 4-Fluorobenzonitrile-¹³C₆ is a multi-step process designed for high isotopic incorporation and good overall yield. The pathway commences with the nitration of Benzene-¹³C₆, followed by reduction of the nitro group to an amine. The amino group is then protected to allow for regioselective fluorination. Subsequent deprotection and a Sandmeyer cyanation yield the final product.
Figure 1: Synthetic workflow for 4-Fluorobenzonitrile-¹³C₆.
Experimental Protocols
Step 1: Nitration of Benzene-¹³C₆ to Nitrobenzene-¹³C₆
Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 2.5 equiv.) to 0 °C in an ice bath.
-
Slowly add Benzene-¹³C₆ (1.0 equiv.) to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.2 equiv.) and concentrated sulfuric acid (1.2 equiv.) and cool it to 0 °C.
-
Add the cold nitrating mixture dropwise to the benzene-sulfuric acid mixture, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield Nitrobenzene-¹³C₆.
Step 2: Reduction of Nitrobenzene-¹³C₆ to Aniline-¹³C₆
Methodology:
-
To a solution of Nitrobenzene-¹³C₆ (1.0 equiv.) in ethanol (B145695) or methanol, add iron powder (Fe, 5.0 equiv.) and concentrated hydrochloric acid (HCl, 0.5 equiv.).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide (B78521).
-
Extract the product, Aniline-¹³C₆, with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Acetylation of Aniline-¹³C₆ to Acetanilide-¹³C₆
Methodology:
-
Dissolve Aniline-¹³C₆ (1.0 equiv.) in glacial acetic acid.
-
Add acetic anhydride (1.1 equiv.) to the solution.
-
Heat the mixture gently for a short period, then allow it to cool.
-
Pour the reaction mixture into cold water to precipitate the Acetanilide-¹³C₆.
-
Collect the solid product by filtration, wash with cold water, and dry.
Step 4: Fluorination of Acetanilide-¹³C₆ to 4-Fluoroacetanilide-¹³C₆
Methodology:
-
Dissolve Acetanilide-¹³C₆ (1.0 equiv.) in a suitable solvent such as acetonitrile.
-
Add an electrophilic fluorinating agent, for example, Selectfluor® (1.1 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 4-Fluoroacetanilide-¹³C₆.
Step 5: Deprotection of 4-Fluoroacetanilide-¹³C₆ to 4-Fluoroaniline-¹³C₆
Methodology:
-
Reflux the crude 4-Fluoroacetanilide-¹³C₆ (1.0 equiv.) in an aqueous solution of hydrochloric acid.
-
Monitor the hydrolysis by TLC until completion.
-
Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the 4-Fluoroaniline-¹³C₆.
-
Extract the product with an organic solvent, wash with water, and dry the organic layer.
-
Remove the solvent under reduced pressure to obtain 4-Fluoroaniline-¹³C₆.
Step 6: Diazotization and Sandmeyer Cyanation of 4-Fluoroaniline-¹³C₆
Methodology:
-
Dissolve 4-Fluoroaniline-¹³C₆ (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a cold aqueous solution of sodium nitrite (B80452) (NaNO₂, 1.1 equiv.) while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 equiv.) and potassium cyanide (KCN, 1.2 equiv.) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the 4-Fluorobenzonitrile-¹³C₆ with an organic solvent (e.g., toluene (B28343) or diethyl ether).
-
Wash the organic extract with water, sodium hydroxide solution, and brine.
-
Dry the organic layer and remove the solvent to yield the crude product.
Purification
The crude 4-Fluorobenzonitrile-¹³C₆ can be purified by one of the following methods:
-
Vacuum Distillation: This is a suitable method for purifying liquid benzonitriles.[1][2] The crude product is distilled under reduced pressure to separate it from non-volatile impurities.
-
Recrystallization: If the product is a solid or can be solidified, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to achieve high purity.[2] The impure solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly, leading to the formation of pure crystals.
Quantitative Data
The following table summarizes the expected yields and purity for the synthesis of 4-Fluorobenzonitrile-¹³C₆. These values are representative and may vary based on experimental conditions and scale.
| Step | Reaction | Typical Yield (%) | Purity (%) | Isotopic Enrichment (atom % ¹³C) |
| 1 | Nitration | 85-95 | >95 | >99 |
| 2 | Reduction | 80-90 | >98 | >99 |
| 3 | Acetylation | 90-98 | >98 | >99 |
| 4 | Fluorination | 60-75 | >95 | >99 |
| 5 | Deprotection | 85-95 | >98 | >99 |
| 6 | Sandmeyer Cyanation | 70-85 | >97 | >99 |
| Overall (from Benzene-¹³C₆) | 25-45 | >99 (post-purification) | >99 |
Note: Yields are based on literature values for similar non-labeled reactions. Isotopic enrichment is dependent on the starting Benzene-¹³C₆.
Logical Relationships in the Sandmeyer Reaction
The core of the final synthetic step involves the conversion of a diazonium salt to the desired nitrile. This process is a classic example of a Sandmeyer reaction.
Figure 2: Key steps in the Sandmeyer cyanation of 4-Fluoroaniline-¹³C₆.
This guide provides a comprehensive framework for the synthesis and purification of 4-Fluorobenzonitrile-¹³C₆. Researchers are advised to adapt and optimize these protocols based on their specific laboratory conditions and available resources. Standard laboratory safety procedures should be followed at all times, particularly when handling hazardous reagents such as nitric acid, cyanides, and organic solvents.
References
A Technical Guide to 4-Fluorobenzonitrile-¹³C₆: Properties, Synthesis, and Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Fluorobenzonitrile-¹³C₆, an isotopically labeled compound of significant interest in advanced scientific research and pharmaceutical development. This document details its chemical and physical properties, spectroscopic data, synthesis, and key applications, with a focus on its role as a tracer and internal standard in metabolic and pharmacokinetic studies.
Chemical and Physical Properties
4-Fluorobenzonitrile-¹³C₆ is a stable isotope-labeled version of 4-Fluorobenzonitrile, where the six carbon atoms of the benzene (B151609) ring are replaced with Carbon-13 isotopes. This labeling provides a distinct mass signature, making it an invaluable tool for quantitative analysis in complex biological matrices. While a specific CAS number for the ¹³C₆ isotopologue is not consistently cited in public databases, the CAS number for the unlabeled parent compound is 1194-02-1.[1][2][3]
The key quantitative data for both the labeled and unlabeled compounds are summarized in the table below for easy comparison.
| Property | 4-Fluorobenzonitrile | 4-Fluorobenzonitrile-¹³C₆ |
| CAS Number | 1194-02-1[2][3] | Not consistently available |
| Molecular Formula | C₇H₄FN[1][3] | ¹³C₆C H₄FN[4] |
| Molecular Weight | 121.11 g/mol [1][3] | 127.07 g/mol [5] |
| Appearance | White crystalline solid[6] | Solid at room temperature[4] |
| Melting Point | 32-34°C[6] | Not specified |
| Boiling Point | 188°C[6] | Not specified |
| Purity | ≥99.0% (by GC)[6] | Not specified |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 4-Fluorobenzonitrile. For the unlabeled compound, extensive spectral data is available:
-
¹³C NMR : Spectra are well-documented and used for structural confirmation.[1][7][8]
-
¹H NMR : Provides information on the aromatic protons.[1]
-
¹⁹F NMR : Characterizes the fluorine atom on the benzene ring.[1]
-
FTIR Spectroscopy : A characteristic absorption band for the nitrile group (–C≡N) appears near 2230 cm⁻¹.[9] The C-F stretching mode is typically observed around 1294 cm⁻¹, while aromatic C-H stretching vibrations are found in the 3100-3000 cm⁻¹ range.[9]
-
Mass Spectrometry (MS) : Used for molecular weight determination.[1]
For 4-Fluorobenzonitrile-¹³C₆, the primary difference in its mass spectrum would be the molecular ion peak shifted by +6 m/z units compared to the unlabeled compound, providing a clear distinction for quantification.
Synthesis Overview
The synthesis of unlabeled 4-Fluorobenzonitrile can be achieved through several methods, including the fluorination of 4-chlorobenzonitrile (B146240).[10] A common laboratory-scale synthesis involves the reaction of 4-chlorobenzonitrile with potassium fluoride (B91410) in a non-polar solvent like 1,3-dimethyl-2-imidazolidone (DMI).[10] Transition-metal catalyzed cyano-functionalization of aryl halides is another powerful method for its synthesis.[9]
To synthesize 4-Fluorobenzonitrile-¹³C₆, the same synthetic routes can be employed, starting with a ¹³C-labeled precursor, such as 4-chloroaniline-¹³C₆, which would be converted to the corresponding benzonitrile.
Applications in Research and Drug Development
Unlabeled 4-Fluorobenzonitrile is a versatile building block in organic synthesis with wide-ranging applications:
-
Pharmaceuticals : It serves as a key intermediate in the synthesis of various drugs, particularly anti-inflammatory and analgesic agents.[11] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[11][12]
-
Agrochemicals : It is used in the formulation of effective pesticides and herbicides.[11][12]
-
Material Science : The compound is utilized in the production of organic semiconductors, dyes, pigments, and specialty polymers for devices like organic light-emitting diodes (OLEDs).[9][11]
4-Fluorobenzonitrile-¹³C₆ is primarily used in applications where precise quantification is essential:
-
Pharmacokinetic Studies : As a stable isotope-labeled internal standard, it allows for accurate quantification of the unlabeled drug candidate in biological samples (e.g., plasma, urine) using LC-MS/MS. This is crucial for determining absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Metabolic Tracing : In drug development, stable heavy isotopes are used as tracers to follow the metabolic fate of a compound throughout the development process.[4] The ¹³C₆ labeling helps to identify and quantify metabolites, providing insights into the biotransformation pathways of the parent molecule.
Experimental Protocols
Example Protocol: Nickel-Mediated C–CN Bond Activation of 4-Fluorobenzonitrile
This protocol describes the reaction of 4-Fluorobenzonitrile with a zerovalent nickel complex, leading to the activation of the carbon-cyano bond. This type of reaction is fundamental in organometallic chemistry and has applications in the functionalization of nitriles.
Materials:
-
4-Fluorobenzonitrile
-
Nickel complex: [Ni(dippe)(μ-H)]₂ (dippe = 1,2-bis(diisopropylphosphino)ethane)
-
Anhydrous THF-d₈ (for NMR analysis)
-
NMR tubes suitable for heating
-
Inert atmosphere glovebox
Procedure:
-
Inside an inert atmosphere glovebox, dissolve the nickel complex [Ni(dippe)(μ-H)]₂ in anhydrous THF-d₈ in an NMR tube.
-
Add an equimolar amount of 4-Fluorobenzonitrile to the solution.
-
Seal the NMR tube and remove it from the glovebox.
-
Acquire an initial ³¹P{¹H} NMR spectrum at room temperature to observe the formation of the initial η²-nitrile complex, (dippe)Ni(η²-4-F-C₆H₄CN).[13] The expected signal is a pair of doublets.[13]
-
Heat the NMR tube solution to 70°C.[13]
-
Monitor the reaction progress periodically by ³¹P{¹H} NMR spectroscopy.
-
Observe the conversion of the initial complex to the C–CN bond activation product, (dippe)Ni(4-F-C₆H₄)(CN).[13] This product will exhibit a different pair of doublets in the ³¹P{¹H} NMR spectrum.[13]
-
The reaction is considered complete when the signals for the starting complex have been predominantly replaced by the signals of the product.[13]
This experiment demonstrates the reactivity of the nitrile group and the adjacent C-C bond, a key aspect of its chemistry that is exploited in more complex syntheses.
Visualization of Reaction Pathway
The following diagram illustrates the workflow for the nickel-mediated C–CN bond activation.
Caption: Workflow of Nickel-Mediated C-CN Bond Activation.
Safety and Handling
Unlabeled 4-Fluorobenzonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[2] All work should be conducted in a well-ventilated fume hood. As an isotopically labeled compound, 4-Fluorobenzonitrile-¹³C₆ should be handled with the same precautions as its unlabeled counterpart.
References
- 1. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 4-Fluorobenzonitrile 99 1194-02-1 [sigmaaldrich.com]
- 4. 4-Fluorobenzonitrile-13C6 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 5. This compound|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-Fluorobenzonitrile(1194-02-1) 13C NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 4-Fluorobenzonitrile | High-Purity Reagent | RUO [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. nbinno.com [nbinno.com]
- 13. pubs.acs.org [pubs.acs.org]
A Deep Dive into 13C Isotopic Labeling: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of compounds within biological systems.[1] By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts, researchers can follow the journey of molecules through complex biochemical pathways.[2][3] This in-depth technical guide focuses on the principles, experimental methodologies, and applications of Carbon-13 (13C) isotopic labeling, a cornerstone of metabolic research and a critical tool in drug development.[1][4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this technology to gain quantitative insights into cellular metabolism.
Core Principles of 13C Isotopic Labeling
The fundamental principle of 13C isotopic labeling lies in providing a biological system with a substrate, such as glucose or glutamine, where one or more 12C atoms have been replaced with 13C atoms.[1] Cells take up this "heavy" substrate and utilize it in their metabolic pathways. As the 13C-labeled carbons are processed through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, they are incorporated into a wide array of downstream metabolites.[2][5]
Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then used to detect and quantify the incorporation of 13C into these metabolites.[1][6] Mass spectrometry distinguishes molecules based on their mass-to-charge ratio; the addition of 13C neutrons results in a predictable mass shift, allowing for the differentiation of labeled and unlabeled molecules.[1] This enables the tracing of metabolic pathways and the quantification of the rate of metabolic reactions, a practice known as metabolic flux analysis (MFA).[1][7]
Key Methodologies and Applications
Two prominent methodologies that utilize 13C labeling are Metabolic Flux Analysis (MFA) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is considered the gold standard for quantifying the rates (fluxes) of intracellular metabolic reactions.[1] By tracking the distribution of 13C from a labeled substrate throughout the metabolic network, MFA provides a detailed map of cellular metabolism.[1] This is invaluable for understanding how disease states, such as cancer, or the introduction of a drug, can alter metabolic pathways.[1][8]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique in quantitative proteomics. It involves growing two populations of cells in media that are identical except for the inclusion of "light" (e.g., 12C) or "heavy" (e.g., 13C-labeled) essential amino acids in one of the media.[1] After experimental treatment, the protein lysates from the two cell populations are mixed, and the relative abundance of proteins is determined by mass spectrometry.
Experimental Protocols
The successful implementation of 13C labeling experiments requires meticulous planning and execution. Below are detailed methodologies for a steady-state 13C-MFA experiment.
Experimental Design: Steady-State 13C-MFA
Objective: To quantify the metabolic fluxes through central carbon metabolism in cultured mammalian cells at a metabolic and isotopic steady state.
Materials:
-
Cell line of interest
-
Culture medium deficient in the chosen carbon source (e.g., glucose-free DMEM)
-
13C-labeled substrate (e.g., [U-13C6]glucose)
-
Standard cell culture reagents and equipment
-
Methanol, water, and chloroform (B151607) for metabolite extraction
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Cell Culture and Labeling:
-
Seed cells in multi-well plates and grow to the desired confluency in standard culture medium.
-
To initiate labeling, aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the pre-warmed 13C-labeling medium.
-
Incubate the cells for a sufficient duration to achieve both metabolic and isotopic steady state. This is a critical step and should be determined empirically for the specific cell line and experimental conditions, but is often in the range of 18-24 hours.[5]
-
-
Metabolite Extraction:
-
Quench metabolism rapidly to prevent further enzymatic activity. This is typically achieved by aspirating the medium and adding a cold extraction solvent, such as 80% methanol, to the cells.
-
Incubate the plates at -80°C for at least 15 minutes to precipitate proteins.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Perform a phase separation by adding water and chloroform to the extract. The polar metabolites will remain in the aqueous phase.
-
Centrifuge to separate the phases and collect the upper aqueous layer containing the polar metabolites.
-
-
Sample Analysis by Mass Spectrometry:
-
Dry the metabolite extract, typically using a speed vacuum concentrator.
-
Derivatize the dried metabolites to increase their volatility for GC-MS analysis.
-
Analyze the derivatized samples using GC-MS or LC-MS to determine the mass isotopologue distributions (MIDs) of the metabolites of interest.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of 13C.
-
Use the corrected MIDs and a stoichiometric model of the metabolic network to calculate the intracellular fluxes using specialized software such as Metran, INCA, or OpenFLUX2.[9]
-
Data Presentation
Quantitative data from 13C labeling experiments should be presented in a clear and structured format to facilitate interpretation and comparison.
Table 1: Mass Isotopologue Distribution (MID) of Key Metabolites in Response to Drug Treatment. This table shows hypothetical MID data for several key metabolites from cancer cells grown with [U-13C6]glucose, with and without a targeted drug treatment. The data represents the fractional abundance of each isotopologue (M+n, where n is the number of 13C atoms).
| Metabolite | Isotopologue | Control (%) | Drug Treated (%) |
| Pyruvate | M+0 | 10 | 15 |
| M+1 | 5 | 7 | |
| M+2 | 5 | 8 | |
| M+3 | 80 | 70 | |
| Lactate | M+0 | 12 | 18 |
| M+1 | 4 | 6 | |
| M+2 | 4 | 7 | |
| M+3 | 80 | 69 | |
| Citrate | M+0 | 15 | 25 |
| M+1 | 5 | 8 | |
| M+2 | 30 | 20 | |
| M+3 | 5 | 7 | |
| M+4 | 40 | 30 | |
| M+5 | 5 | 10 |
Table 2: Metabolic Fluxes in Central Carbon Metabolism. This table summarizes the calculated metabolic fluxes for the same hypothetical experiment, normalized to the glucose uptake rate. The data illustrates how a drug can alter the flow of carbon through key metabolic pathways.
| Metabolic Flux | Control (Normalized) | Drug Treated (Normalized) | Fold Change |
| Glucose Uptake | 100 | 90 | -0.10 |
| Glycolysis (Pyruvate production) | 85 | 70 | -0.18 |
| Lactate Secretion | 70 | 60 | -0.14 |
| Pentose Phosphate Pathway | 10 | 15 | +0.50 |
| TCA Cycle (Citrate synthase) | 30 | 20 | -0.33 |
| Anaplerosis (Pyruvate carboxylase) | 5 | 8 | +0.60 |
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams are generated using the Graphviz DOT language.
Caption: Central Carbon Metabolism Pathways.
Caption: 13C-MFA Experimental Workflow.
Caption: 13C Isotopic Labeling Principle.
Conclusion
13C isotopic labeling, particularly when coupled with metabolic flux analysis, provides an unparalleled quantitative view of cellular metabolism.[1][7] For researchers in basic science and professionals in drug development, this technique is indispensable for elucidating disease mechanisms, identifying novel drug targets, and understanding the mode of action of therapeutic compounds.[4][10] By following rigorous experimental protocols and employing robust data analysis, 13C labeling can yield high-fidelity data to drive forward our understanding of complex biological systems.
References
- 1. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Metabolomics, metabolic flux analysis and cancer pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Application of Metabolic Flow Analysis Techniques in Biomedical Research - Creative Proteomics [creative-proteomics.com]
A Technical Guide to 4-Fluorobenzonitrile-13C6: Properties and Experimental Analysis
This technical guide provides an in-depth overview of 4-Fluorobenzonitrile-13C6, a stable isotope-labeled compound crucial for researchers, scientists, and professionals in drug development. This document details its molecular properties and presents a standardized protocol for its molecular weight determination.
Core Molecular Data
The key difference between 4-Fluorobenzonitrile and its 13C6 isotopologue lies in the isotopic composition of the benzene (B151609) ring, leading to a significant and measurable difference in molecular weight. This distinction is fundamental for its application in quantitative analytical studies, such as using it as an internal standard in mass spectrometry-based assays.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| 4-Fluorobenzonitrile | C₇H₄FN | 121.11[1][2][3][4][5] |
| This compound | ¹³C₆C₁H₄FN | 127.07[6] |
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
The following protocol outlines a standard method for the verification of the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Calibrated high-resolution mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solution, prepare a 1 µg/mL working solution in 50:50 methanol:water with 0.1% formic acid.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's guidelines.
-
Set the ESI source to positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature, desolvation gas flow) for optimal signal intensity of a similar compound or through direct infusion of the sample.
-
-
Data Acquisition:
-
Infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra over a relevant m/z range (e.g., m/z 100-200).
-
Record the data for a sufficient duration to obtain a stable signal and a high-resolution mass spectrum.
-
-
Data Analysis:
-
Process the acquired spectrum to identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Determine the monoisotopic mass of this peak.
-
Subtract the mass of a proton (1.007276 Da) to calculate the experimental molecular weight of the neutral molecule.
-
Compare the experimental molecular weight with the theoretical molecular weight (127.07 g/mol ).
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for molecular weight determination.
References
An In-depth Technical Guide to the Safe Handling of 4-Fluorobenzonitrile-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information for 4-Fluorobenzonitrile-¹³C₆, a stable isotope-labeled compound. While this document specifically addresses the ¹³C₆ isotopologue, the safety and handling protocols are based on the well-documented properties of its unlabeled counterpart, 4-Fluorobenzonitrile. The primary difference between the two is the molecular weight, which does not significantly alter the chemical reactivity or toxicity. This guide is intended for use by trained professionals in a laboratory or research setting.
Section 1: Chemical and Physical Properties
4-Fluorobenzonitrile is a white crystalline solid at room temperature.[1][2] It is utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][3] The presence of the fluorine atom and the nitrile group on the benzene (B151609) ring are key to its reactivity.[4]
| Property | Value | References |
| Molecular Formula | C₇H₄FN | [3][4][5][6] |
| Molecular Weight | 121.11 g/mol (unlabeled) | [3][5][6][7] |
| Appearance | White crystalline solid / Colorless to pale yellow liquid | [1][2][3][4][6] |
| Melting Point | 32-36 °C / 91.4 - 96.8 °F | [1][2][3][6] |
| Boiling Point | 188 °C / 370.4 °F | [1][2][3][6] |
| Flash Point | 65 °C / 149 °F | [8] |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate. Insoluble in water. | [1][2] |
| CAS Number | 1194-02-1 (unlabeled) | [1][2][3][4][5][6][8][9] |
Section 2: Hazard Identification and Classification
4-Fluorobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6][8] It is a combustible material and may be flammable.[5][8]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6][7][8][9] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5][6][7][8][9] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5][6][7][8][9] |
Hazard Pictograms:
Section 3: Toxicological Information
The toxicological properties of 4-Fluorobenzonitrile have not been fully investigated.[8][10] The available data indicates acute toxicity upon ingestion, skin contact, and inhalation.[5][6][8]
| Toxicity Data | Value | Species | Reference |
| LD50, Intraperitoneal | 1 g/kg | Mouse | [2] |
| Ecotoxicity (Daphnia Magna) | 218 mg/l | Water Flea | [5][6][8] |
No information is available regarding carcinogenicity, mutagenicity, or reproductive effects.[8]
Section 4: Experimental Protocols - Safe Handling and Emergency Procedures
Detailed methodologies for ensuring safety when working with 4-Fluorobenzonitrile-¹³C₆ are outlined below.
4.1 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. Conformance to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 is required.[8][10]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][8][10] Inspect gloves before use.[5]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][10]
4.2 Handling and Storage
-
Handling: Use only in a well-ventilated area.[8][9] Avoid contact with skin, eyes, and clothing.[10] Do not ingest or inhale.[10] Keep away from open flames, hot surfaces, and sources of ignition.[5][8] Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][10] Keep away from heat, sparks, and flame.[5] Incompatible with strong oxidizing agents, strong acids, and strong bases.[8]
4.3 First-Aid Measures
-
If Inhaled: Move the person to fresh air.[9] If not breathing, give artificial respiration.[5][10] Get medical attention if symptoms occur.[5][8]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[8][10] Remove contaminated clothing and wash it before reuse.[9] If skin irritation persists, call a physician.[5][8]
-
In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5][8][10] Get medical attention.[5][8]
-
If Swallowed: Rinse mouth with water.[9] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[10] Call a physician or poison control center immediately.[9][10]
4.4 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[5][8][9] Water mist may be used to cool closed containers.[5][8]
-
Specific Hazards: Combustible material.[5][8] Containers may explode when heated.[5][8] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (B91410) (HF).[5][8]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[5][8][9]
4.5 Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[5][8] Use personal protective equipment.[5][8] Avoid dust formation.[5][8] Remove all sources of ignition.[5][8]
-
Environmental Precautions: Should not be released into the environment.[5][8]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[5][8]
Section 5: Visualized Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of 4-Fluorobenzonitrile-¹³C₆ from receipt to disposal.
Caption: Safe handling workflow for 4-Fluorobenzonitrile-¹³C₆.
This guide is intended to provide a comprehensive overview of the safety considerations for 4-Fluorobenzonitrile-¹³C₆. Always consult the most recent Safety Data Sheet (SDS) from your supplier and follow all institutional and regulatory guidelines for chemical safety.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Fluorobenzonitrile CAS#: 1194-02-1 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 1194-02-1: 4-Fluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. 4-Fluorobenzonitrile(1194-02-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
In-Depth Technical Guide: 4-Fluorobenzonitrile-¹³C₆ Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of 4-Fluorobenzonitrile-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. The following sections detail the key analytical parameters, experimental protocols, and data interpretation in a format amenable to researchers and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data typically found in a Certificate of Analysis for 4-Fluorobenzonitrile-¹³C₆. These values represent a batch of high purity and isotopic enrichment suitable for demanding research applications.
Table 1: Identity and Physical Properties
| Parameter | Specification | Result |
| Product Name | 4-Fluorobenzonitrile-¹³C₆ | Conforms |
| CAS Number | Not available for ¹³C₆ variant | Not Applicable |
| Molecular Formula | ¹³C₆C₁H₄FN | C₇H₄FN |
| Molecular Weight | 127.07 g/mol | 127.07 g/mol |
| Appearance | White to off-white solid | White solid |
| Solubility | Soluble in DMSO, Acetonitrile | Conforms |
Table 2: Purity and Impurity Profile
| Analytical Test | Method | Acceptance Criteria | Result |
| Chemical Purity | HPLC | ≥ 98% | 99.8% |
| Isotopic Enrichment | LC-MS | ≥ 99 atom % ¹³C | 99.5 atom % ¹³C |
| Residual Solvents | GC-HS | Conforms to ICH Q3C | Conforms |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |
Table 3: Spectroscopic Data
| Analysis | Method | Result |
| ¹H-NMR | 400 MHz, DMSO-d₆ | Conforms to structure |
| ¹³C-NMR | 101 MHz, DMSO-d₆ | Conforms to structure |
| Mass Spectrum | ESI-MS | [M+H]⁺ = 128.04 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are representative of the techniques used to generate the data in this guide.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the chemical purity of 4-Fluorobenzonitrile-¹³C₆ by separating it from any non-labeled or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (both with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1 mg/mL is prepared in Acetonitrile. A working solution of 0.1 mg/mL is prepared by diluting the stock solution with the mobile phase.
-
Data Analysis: The peak area of 4-Fluorobenzonitrile-¹³C₆ is compared to the total peak area of all components in the chromatogram to calculate the percentage purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Enrichment
This method determines the isotopic enrichment of the ¹³C-labeled compound.
-
Instrumentation: A high-resolution mass spectrometer coupled with a UHPLC system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Scan Mode: Full scan from m/z 100-200.
-
Data Analysis: The relative intensities of the ion corresponding to the fully ¹³C₆-labeled molecule (m/z = 128.04 for [M+H]⁺) and the ion corresponding to the unlabeled molecule (m/z = 122.04 for [M+H]⁺) are used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of the compound.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H-NMR: The spectrum is analyzed for the characteristic aromatic proton signals, confirming the substitution pattern of the benzene (B151609) ring.
-
¹³C-NMR: The spectrum shows signals corresponding to the seven carbon atoms, with the six labeled carbons exhibiting characteristic shifts and couplings.
Mandatory Visualizations
The following diagrams illustrate the analytical workflow and logical relationships in the quality control of 4-Fluorobenzonitrile-¹³C₆.
Caption: Analytical workflow for the quality control of 4-Fluorobenzonitrile-¹³C₆.
Caption: Logical relationship for purity assessment of 4-Fluorobenzonitrile-¹³C₆.
A Technical Guide to 4-Fluorobenzonitrile-¹³C₆ for Advanced Research Applications
This technical guide provides an in-depth overview of 4-Fluorobenzonitrile-¹³C₆, a stable isotope-labeled internal standard essential for researchers, scientists, and drug development professionals. The document outlines its commercial availability, key specifications, and detailed protocols for its application in quantitative bioanalysis and purity assessment.
Introduction
4-Fluorobenzonitrile-¹³C₆ is the ¹³C-labeled form of 4-Fluorobenzonitrile (B33359), a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals. The incorporation of six ¹³C atoms into the benzene (B151609) ring makes it an ideal internal standard for mass spectrometry-based quantitative studies. Its chemical properties are nearly identical to the unlabeled analyte, allowing it to co-elute chromatographically and experience similar ionization effects, thus providing a reliable means to correct for variations in sample preparation and analysis.[1][2]
Commercial Suppliers and Specifications
4-Fluorobenzonitrile-¹³C₆ is available from several commercial suppliers specializing in isotopically labeled compounds. The following tables summarize the typical product specifications and supplier information.
Table 1: Commercial Suppliers
| Supplier | Website |
| BLD Pharm | bldpharm.com |
| InvivoChem | invivochem.com |
Table 2: Representative Product Specifications
| Parameter | Typical Specification |
| Chemical Formula | ¹³C₆H₄FN |
| Molecular Weight | ~127.07 g/mol |
| Chemical Purity (by NMR/HPLC) | ≥98% |
| Isotopic Purity (¹³C Enrichment) | ≥99 atom % ¹³C |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol (B129727), Acetonitrile (B52724) |
| Storage | Store at -20°C for long-term stability |
Note: Specific values may vary by supplier and lot. Always refer to the supplier's Certificate of Analysis for precise data.
Applications in Quantitative Bioanalysis
The primary application of 4-Fluorobenzonitrile-¹³C₆ is as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of a target analyte (unlabeled 4-fluorobenzonitrile or a structurally related compound) in complex biological matrices such as plasma, urine, or tissue homogenates. The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it effectively compensates for matrix effects, extraction variability, and instrument response fluctuations.[1][3]
Experimental Protocol: Bioanalytical Method Validation using a SIL-IS
The following is a comprehensive protocol for the validation of a bioanalytical method for a hypothetical analyte using 4-Fluorobenzonitrile-¹³C₆ as the internal standard, in accordance with regulatory guidelines.[4][5][6][7]
3.1.1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte reference standard and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 4-Fluorobenzonitrile-¹³C₆ and dissolve it in 1 mL of methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50% methanol in water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
3.1.2. Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of blank biological matrix (e.g., human plasma) into microcentrifuge tubes. For calibration standards and QC samples, spike with the appropriate analyte working solution.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all samples except for the blank matrix control.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3.1.3. LC-MS/MS Conditions (Illustrative)
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte: To be determined based on the analyte's mass
-
4-Fluorobenzonitrile-¹³C₆: e.g., m/z 128.1 → 108.1
-
3.1.4. Validation Parameters
The method should be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA, EMA).[4][7]
Purity Assessment by Quantitative NMR (qNMR)
The chemical and isotopic purity of 4-Fluorobenzonitrile-¹³C₆ is critical for its function as an internal standard. Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the purity of a substance without the need for a specific reference standard of the same compound.[8][9][10]
Experimental Protocol: Purity Determination by ¹H qNMR
-
Sample Preparation: Accurately weigh approximately 5 mg of 4-Fluorobenzonitrile-¹³C₆ and a certified internal calibrant (e.g., maleic acid) into a tared NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 500 MHz or higher). Ensure complete spin-lattice relaxation between pulses by using a long relaxation delay (D1), typically 5 times the longest T1 of the signals of interest.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: The purity of the 4-Fluorobenzonitrile-¹³C₆ can be calculated using the following equation:[8]
Purity (%) = (I_analyte / N_analyte) * (N_calibrant / I_calibrant) * (MW_analyte / m_analyte) * (m_calibrant / MW_calibrant) * P_calibrant
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the calibrant
-
Visualizations
The following diagrams illustrate the key workflows discussed in this guide.
Caption: Workflow for a typical bioanalytical method using a stable isotope-labeled internal standard.
Caption: Logical flow for determining the purity of 4-Fluorobenzonitrile-¹³C₆ using quantitative NMR (qNMR).
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. japsonline.com [japsonline.com]
- 6. database.ich.org [database.ich.org]
- 7. fda.gov [fda.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Methodological & Application
Application Note & Protocol: Quantitative Analysis of 4-Fluorobenzonitrile in Pharmaceutical Ingredients using Isotope Dilution LC-MS/MS
Introduction
4-Fluorobenzonitrile (B33359) is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds, most notably the aromatase inhibitor, Letrozole (B1683767).[1][2][3][4] As a process-related impurity, residual levels of 4-fluorobenzonitrile in the final Active Pharmaceutical Ingredient (API) must be monitored and controlled to ensure the safety and efficacy of the drug product. This application note describes a robust, sensitive, and selective method for the quantitative analysis of 4-fluorobenzonitrile in Letrozole API using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 4-Fluorobenzonitrile-13C6, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[5][6][7]
This protocol is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry involved in drug development and manufacturing.
Principle
The method utilizes the principle of stable isotope dilution analysis. A known amount of this compound, which is chemically identical to the analyte but has a different mass, is spiked into the sample containing the Letrozole API. The sample is then analyzed by LC-MS/MS. The analyte (4-Fluorobenzonitrile) and the internal standard (this compound) co-elute chromatographically but are distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer. By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, the concentration of the 4-fluorobenzonitrile impurity can be accurately determined.
Materials and Reagents
-
Analyte: 4-Fluorobenzonitrile (Purity ≥ 99.5%)
-
Internal Standard: this compound (Isotopic Purity ≥ 99%)
-
API: Letrozole
-
Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade)
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical Balance
-
Volumetric flasks, pipettes, and autosampler vials
-
Experimental Protocols
Standard Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-Fluorobenzonitrile and dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve in a 10 mL volumetric flask with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution with the diluent to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Internal Standard Stock Solution with the diluent to a final concentration of 50 ng/mL.
Sample Preparation
-
Letrozole API Sample (1 mg/mL): Accurately weigh approximately 10 mg of the Letrozole API into a 10 mL volumetric flask.
-
Spiking: Add 100 µL of the Internal Standard Working Solution (50 ng/mL) to the flask.
-
Dissolution: Dissolve and bring to volume with the diluent. The final concentration of the internal standard will be 0.5 ng/mL.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an autosampler vial for analysis.
LC-MS/MS Method
The following parameters are a starting point and may require optimization for different LC-MS/MS systems.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-Fluorobenzonitrile | 122.0 | 102.0 | 100 | 15 |
| This compound | 128.0 | 108.0 | 100 | 15 |
Data Presentation and Method Performance
The method should be validated according to regulatory guidelines (e.g., FDA, ICH).[5][8] The following tables summarize the expected performance characteristics of this analytical method.
Table 4: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Range | 0.05 - 100 ng/mL |
| Regression Model | Linear, weighted (1/x) |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 5: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| LLOQ | 0.05 | ≤ 15% | ≤ 15% | 85 - 115% |
| Low | 0.15 | ≤ 10% | ≤ 10% | 90 - 110% |
| Mid | 10 | ≤ 10% | ≤ 10% | 90 - 110% |
| High | 80 | ≤ 10% | ≤ 10% | 90 - 110% |
Table 6: Sensitivity and Selectivity
| Parameter | Result |
| Limit of Detection (LOD) | ~0.015 ng/mL |
| Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Selectivity | No significant interference observed from Letrozole or blank matrix at the retention time of the analyte and internal standard. |
Visualizations
References
- 1. CN102417469A - Novel method for synthesizing letrozole related substance 4, 4' -trinitrile phenylmethane - Google Patents [patents.google.com]
- 2. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 3. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]
- 4. WO2007090464A1 - Process for preparing letrozole - Google Patents [patents.google.com]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 8. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
Application Note and Protocol for the Quantification of 4-Fluorobenzonitrile in Plasma using 4-Fluorobenzonitrile-¹³C₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the quantitative analysis of 4-Fluorobenzonitrile in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard (SIL-IS), 4-Fluorobenzonitrile-¹³C₆, to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.[1][2] Stable isotope-labeled internal standards, particularly those labeled with ¹³C, are preferred as they share nearly identical physicochemical properties with the analyte, ensuring co-elution and equivalent ionization efficiency, which is crucial for reliable bioanalysis.[1] This protocol is intended for use in research and drug development settings for pharmacokinetic and toxicokinetic studies.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the quantification of 4-Fluorobenzonitrile in plasma.
Materials and Reagents
-
Analytes: 4-Fluorobenzonitrile, 4-Fluorobenzonitrile-¹³C₆
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18 MΩ·cm)
-
Plasma: Blank human plasma (or other relevant species) with a suitable anticoagulant (e.g., K₂EDTA)
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
96-well plates or microcentrifuge tubes
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of 4-Fluorobenzonitrile and 4-Fluorobenzonitrile-¹³C₆ into separate volumetric flasks.
-
Dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL for each. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 4-Fluorobenzonitrile by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the 4-Fluorobenzonitrile-¹³C₆ primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from plasma.[3]
-
Sample Aliquoting: Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate or microcentrifuge tubes.
-
Addition of Internal Standard and Precipitation: Add 150 µL of the IS working solution (100 ng/mL 4-Fluorobenzonitrile-¹³C₆ in acetonitrile) to each well/tube.
-
Mixing: Vortex the plate/tubes for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the plate/tubes at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water[3][4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[3][4] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.0 min: 90% B; 3.0-3.1 min: 90-10% B; 3.1-4.0 min: 10% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C[4] |
| Desolvation Gas | Nitrogen at a flow rate of 800 L/h[4] |
| MRM Transitions | To be determined by infusing individual standard solutions of 4-Fluorobenzonitrile and 4-Fluorobenzonitrile-¹³C₆. The precursor ions will be [M+H]⁺. |
Data Presentation
The following table summarizes the expected quantitative performance of the method. These values are representative and should be established during method validation.
| Parameter | Expected Performance |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤15% (≤20% at LLOQ) |
| Recovery | >85% |
| Matrix Effect | Minimal and compensated by the SIL-IS |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for the analysis of 4-Fluorobenzonitrile in plasma.
Caption: Experimental workflow for the quantification of 4-Fluorobenzonitrile in plasma.
Caption: Role of the stable isotope-labeled internal standard in ensuring accurate quantification.
References
- 1. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Fluorinated Compounds Using 4-Fluorobenzonitrile-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine into pharmaceutical compounds is a common strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] Accurate quantification of these fluorinated drugs and their metabolites is crucial throughout the drug development pipeline, from discovery to clinical trials. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), as they effectively compensate for variations in sample preparation, chromatography, and matrix effects.[2][3]
4-Fluorobenzonitrile-¹³C₆ is an ideal internal standard for the quantification of various fluorinated aromatic compounds. Its structure, featuring a stable ¹³C₆-labeled benzene (B151609) ring, ensures that it co-elutes with and has similar ionization characteristics to a range of fluorinated analytes, while its distinct mass allows for clear differentiation in the mass spectrometer. This document provides detailed application notes and protocols for the use of 4-Fluorobenzonitrile-¹³C₆ in the quantification of a model fluorinated pharmaceutical compound.
Application: Quantification of a Novel Fluorinated Kinase Inhibitor (FK-101) in Human Plasma
This application note describes a validated LC-MS/MS method for the determination of FK-101, a hypothetical fluorinated kinase inhibitor, in human plasma using 4-Fluorobenzonitrile-¹³C₆ as an internal standard.
Experimental Workflow
The overall experimental workflow for the quantification of FK-101 is depicted below.
Caption: Experimental workflow for FK-101 quantification.
Materials and Reagents
-
Analytes: FK-101 (hypothetical fluorinated kinase inhibitor)
-
Internal Standard: 4-Fluorobenzonitrile-¹³C₆
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid
-
Plasma: Human plasma (K₂EDTA)
Stock and Working Solutions
-
FK-101 Stock Solution (1 mg/mL): Accurately weigh and dissolve FK-101 in methanol.
-
4-Fluorobenzonitrile-¹³C₆ Stock Solution (1 mg/mL): Accurately weigh and dissolve 4-Fluorobenzonitrile-¹³C₆ in methanol.
-
FK-101 Working Solutions: Serially dilute the FK-101 stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the 4-Fluorobenzonitrile-¹³C₆ stock solution with 50:50 acetonitrile:water.
Sample Preparation Protocol
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all samples except for the blank.
-
Vortex briefly.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| MRM Transitions | FK-101: m/z 450.2 -> 320.1 (example) |
| 4-Fluorobenzonitrile-¹³C₆: m/z 128.1 -> 108.1 |
Note: MRM transitions for the analyte (FK-101) are hypothetical and should be optimized based on its actual structure.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| FK-101 | 0.5 - 500 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 0.5 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| Low QC | 1.5 | 97 - 103 | < 10 | 96 - 104 | < 10 |
| Mid QC | 50 | 98 - 102 | < 8 | 97 - 103 | < 8 |
| High QC | 400 | 99 - 101 | < 5 | 98 - 102 | < 5 |
Signaling Pathway Context
FK-101 is a hypothetical inhibitor of a kinase involved in a cancer-related signaling pathway. The accurate quantification of FK-101 is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling to understand its efficacy in modulating this pathway.
Caption: Inhibition of a kinase signaling pathway by FK-101.
Conclusion
The use of 4-Fluorobenzonitrile-¹³C₆ as an internal standard provides a robust and reliable method for the quantification of fluorinated compounds, such as the hypothetical kinase inhibitor FK-101, in complex biological matrices. The detailed protocol and expected performance characteristics presented here can serve as a valuable starting point for researchers developing similar assays for their specific fluorinated molecules of interest. The high accuracy and precision achievable with this approach are essential for making informed decisions in drug development.
References
Application Notes and Protocols for Environmental Analysis Using 4-Fluorobenzonitrile-¹³C₆
Introduction
The accurate quantification of organic micropollutants in environmental matrices is a critical task for monitoring environmental quality and assessing potential risks to human health and ecosystems. Stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard for achieving the highest accuracy and precision in quantitative analysis, particularly when using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] A SIL-IS, being a labeled analog of the target analyte, exhibits nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, extraction efficiency, and instrumental response.[1][4]
While direct applications of 4-Fluorobenzonitrile-¹³C₆ in environmental analysis are not extensively documented in current literature, its chemical structure—a fluorinated aromatic nitrile—makes it an excellent candidate as an internal standard for the analysis of a range of emerging environmental contaminants. These include, but are not limited to, fluorinated pesticides, pharmaceuticals, and industrial chemicals that share structural similarities. This application note provides a detailed protocol for the use of 4-Fluorobenzonitrile-¹³C₆ as an internal standard for the quantification of a hypothetical target analyte, 4-Fluorobenzonitrile, in water and soil samples using GC-MS.
Principle of Isotope Dilution
Isotope dilution is an analytical technique where a known amount of an isotopically labeled version of the analyte of interest is added to the sample at the beginning of the analytical procedure.[3] The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is then used for quantification. This approach corrects for losses during sample preparation and for matrix effects that can suppress or enhance the instrument's signal.[1][3] 4-Fluorobenzonitrile-¹³C₆, with its six ¹³C atoms, provides a distinct mass difference from the native compound, ensuring it can be clearly distinguished by a mass spectrometer while behaving almost identically during extraction and chromatography.[2]
Target Analytes and Matrices
This protocol is designed for the quantification of 4-Fluorobenzonitrile in environmental water (e.g., groundwater, surface water) and soil samples. The principles and methods described can be adapted for other similar small, fluorinated aromatic compounds.
Experimental Protocols
-
Water Samples: Collect water samples in amber glass bottles to prevent photodegradation. If residual chlorine is present, quench with sodium thiosulfate. Store samples at 4°C and analyze within 7 days.
-
Soil Samples: Collect soil samples in glass jars and store them at 4°C. Prior to analysis, air-dry the samples, grind them to a homogenous mixture, and pass them through a 2 mm sieve to remove large debris.[5]
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of 4-Fluorobenzonitrile and 4-Fluorobenzonitrile-¹³C₆ into separate 10 mL volumetric flasks.
-
Dissolve in methanol (B129727) and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the 4-Fluorobenzonitrile stock solution with methanol to achieve concentrations ranging from 1 µg/L to 100 µg/L.
-
Prepare a working internal standard solution of 4-Fluorobenzonitrile-¹³C₆ at a concentration of 50 µg/L in methanol.
-
Water Samples (Liquid-Liquid Extraction)
-
Measure 500 mL of the water sample into a 1 L separatory funnel.
-
Spike the sample with 50 µL of the 50 µg/L 4-Fluorobenzonitrile-¹³C₆ internal standard solution.
-
Add 60 mL of dichloromethane (B109758) to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
Soil Samples (Ultrasonic Assisted Extraction) [6][7]
-
Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Spike the sample with 50 µL of the 50 µg/L 4-Fluorobenzonitrile-¹³C₆ internal standard solution.
-
Add 20 mL of a 1:1 mixture of acetone (B3395972) and hexane (B92381) to the tube.
-
Vortex for 1 minute and then place in an ultrasonic bath for 15 minutes.[7]
-
Centrifuge the sample at 3000 rpm for 5 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction two more times with fresh solvent, combining the supernatants.
-
Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL, splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
4-Fluorobenzonitrile: m/z 121 (quantification), 94 (qualifier).
-
4-Fluorobenzonitrile-¹³C₆: m/z 127 (quantification).
-
-
Data Presentation
Table 1: GC-MS Retention Times and SIM Ions
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 4-Fluorobenzonitrile | 8.5 | 121 | 94 |
| 4-Fluorobenzonitrile-¹³C₆ | 8.5 | 127 | - |
Table 2: Hypothetical Calibration Data
| Concentration (µg/L) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 1,500 | 15,000 | 0.10 |
| 5 | 7,600 | 15,200 | 0.50 |
| 10 | 15,100 | 15,100 | 1.00 |
| 25 | 37,800 | 15,120 | 2.50 |
| 50 | 75,500 | 15,100 | 5.00 |
| 100 | 151,000 | 15,100 | 10.00 |
Table 3: Hypothetical Recovery and Precision Data
| Matrix | Spiked Concentration (µg/L or µg/kg) | Mean Recovery (%) | Relative Standard Deviation (%) |
| Groundwater | 10 | 98 | 4.5 |
| Surface Water | 10 | 95 | 6.2 |
| Sandy Soil | 20 | 92 | 7.8 |
| Clay Soil | 20 | 88 | 9.1 |
Mandatory Visualizations
Caption: Experimental workflow for the analysis of 4-Fluorobenzonitrile.
References
- 1. waters.com [waters.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
- 6. Development and evaluation of sample preparation methods for the determination of organic micropollutants in soil samples utilizing GC-APCI-QToF MS. | Read by QxMD [read.qxmd.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of 2-Phenylethylamine in Human Plasma using 4-Fluorobenzonitrile-¹³C₆ as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Phenylethylamine (PEA) is a trace amine naturally found in the human brain that functions as a neuromodulator and neurotransmitter. Its levels in biological fluids are of significant interest as potential biomarkers for various neurological and psychiatric disorders, including attention-deficit/hyperactivity disorder (ADHD), depression, and schizophrenia. Accurate and precise quantification of PEA in clinical samples is crucial for understanding its physiological roles and exploring its diagnostic potential.
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-phenylethylamine in human plasma. The method employs 4-Fluorobenzonitrile-¹³C₆ as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. While not an isotopic analog of the analyte, 4-Fluorobenzonitrile-¹³C₆ offers structural similarity and consistent behavior during the analytical process, making it a suitable internal standard for this application.
Experimental Protocols
Materials and Reagents
-
2-Phenylethylamine (PEA) standard
-
4-Fluorobenzonitrile-¹³C₆ (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Deionized water
Sample Preparation
-
Spiking of Internal Standard: To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of 4-Fluorobenzonitrile-¹³C₆ working solution (50 ng/mL in methanol).
-
Protein Precipitation: Add 200 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, 50 x 2.1 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550°C
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Phenylethylamine (PEA) | 122.1 | 105.1 | 15 |
| 4-Fluorobenzonitrile-¹³C₆ (IS) | 128.1 | 108.1 | 20 |
Data Presentation
The method was validated for linearity, sensitivity, accuracy, and precision according to regulatory guidelines.
Table 1: Calibration Curve and Sensitivity
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) | LOD (ng/mL) |
| 2-Phenylethylamine | 0.1 - 100 | >0.998 | 0.1 | 0.05 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC (0.3) | 5.8 | 103.2 | 7.1 | 101.5 |
| Mid QC (5.0) | 4.2 | 98.7 | 5.5 | 99.8 |
| High QC (80.0) | 3.5 | 101.5 | 4.8 | 102.3 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of 2-Phenylethylamine in human plasma.
Caption: Logic of internal standard use for accurate biomarker quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of the clinical biomarker 2-phenylethylamine in human plasma. The use of 4-Fluorobenzonitrile-¹³C₆ as an internal standard effectively compensates for potential analytical variability, ensuring high-quality data suitable for clinical research and drug development applications. The validation results demonstrate that the method is accurate, precise, and robust for the intended purpose.
Application Note: High-Throughput Quantification of [Hypothetical Analyte] in Human Plasma by LC-MS/MS using 4-Fluorobenzonitrile-¹³C₆ as an Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of [Hypothetical Analyte: a novel benzonitrile-containing pharmaceutical compound] in human plasma. The method utilizes 4-Fluorobenzonitrile-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing. A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for clinical research and drug development studies. The method was validated according to industry-standard guidelines and demonstrated excellent linearity, accuracy, precision, and recovery.
Introduction
The quantitative determination of pharmaceutical compounds in biological matrices is a critical aspect of drug development, enabling the assessment of pharmacokinetics and bioequivalence. LC-MS/MS has become the gold standard for such analyses due to its high sensitivity, selectivity, and speed. A significant challenge in LC-MS/MS-based bioanalysis is the potential for matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy to mitigate these effects.
4-Fluorobenzonitrile-¹³C₆ is a suitable internal standard for the analysis of compounds containing a benzonitrile (B105546) moiety. Its chemical and physical properties are nearly identical to its unlabeled counterpart, ensuring similar extraction recovery and chromatographic behavior, while its mass difference allows for distinct detection by the mass spectrometer. This application note details a complete workflow for the quantification of [Hypothetical Analyte] in human plasma using 4-Fluorobenzonitrile-¹³C₆.
Experimental Protocols
Materials and Reagents
-
Analytes: [Hypothetical Analyte] (purity >99%), 4-Fluorobenzonitrile-¹³C₆ (isotopic purity >99%)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma (K₂EDTA)
Sample Preparation
A simple and rapid protein precipitation method was employed for the extraction of [Hypothetical Analyte] and the internal standard from human plasma.
-
Allow all frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (4-Fluorobenzonitrile-¹³C₆ at 100 ng/mL in 50% methanol).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
Liquid Chromatography
-
System: High-performance liquid chromatography (HPLC) system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.0 | 95 |
| 3.1 | 20 |
| 4.0 | 20 |
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| [Hypothetical Analyte] | [Hypothetical m/z] | [Hypothetical m/z] | [Hypothetical value] |
| 4-Fluorobenzonitrile-¹³C₆ | 128.1 | 108.1 | 25 |
Data Presentation
The method was validated over a concentration range of 0.5 to 500 ng/mL for [Hypothetical Analyte] in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting factor was used.
Calibration Curve
| Analyte Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.124 |
| 10 | 0.248 |
| 50 | 1.25 |
| 100 | 2.51 |
| 250 | 6.23 |
| 500 | 12.45 |
| Correlation Coefficient (r²): >0.998 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | 6.8 | 105.2 | 8.2 | 103.5 |
| LQC | 1.5 | 5.4 | 98.7 | 6.5 | 101.2 |
| MQC | 75 | 4.1 | 102.3 | 5.3 | 100.8 |
| HQC | 400 | 3.5 | 99.5 | 4.8 | 99.1 |
Matrix Effect and Recovery
The matrix effect and extraction recovery were assessed at LQC and HQC levels.
| QC Level | Concentration (ng/mL) | Matrix Factor | Extraction Recovery (%) |
| LQC | 1.5 | 0.98 | 92.5 |
| HQC | 400 | 1.03 | 94.1 |
Mandatory Visualizations
Caption: Sample preparation workflow for the analysis of [Hypothetical Analyte] in human plasma.
Caption: Logical workflow of the LC-MS/MS analysis for quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of [Hypothetical Analyte] in human plasma. The use of 4-Fluorobenzonitrile-¹³C₆ as an internal standard effectively compensates for matrix effects, ensuring the accuracy and precision of the results. The simple sample preparation procedure and short chromatographic run time make this method well-suited for routine analysis in a regulated bioanalytical laboratory.
Troubleshooting & Optimization
optimizing mass spectrometry parameters for 4-Fluorobenzonitrile-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for 4-Fluorobenzonitrile-13C6.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+) mode?
A1: In positive ESI mode, this compound is expected to be protonated to form the [M+H]⁺ ion. Given the molecular formula of C¹³₆CH₄FN, the theoretical monoisotopic mass is approximately 127.13 Da. Therefore, the expected m/z for the precursor ion will be approximately 128.14. It is crucial to confirm this by infusing a standard solution of the compound and performing a full scan analysis.
Q2: What are the most likely product ions for MS/MS fragmentation of the this compound precursor ion?
A2: The fragmentation of the [M+H]⁺ ion of this compound is predicted to involve the loss of small neutral molecules associated with the nitrile and fluoro groups. Common fragmentation pathways for aromatic nitriles suggest potential product ions. A detailed experimental protocol for identifying and selecting the most suitable product ions is provided in the "Experimental Protocols" section. The predicted fragmentation is visualized in the diagram below.
Q3: Why is it important to use an isotopically labeled internal standard like this compound?
A3: Using a stable isotope-labeled internal standard is essential for accurate quantification in LC-MS/MS analysis. It helps to correct for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and reproducible results.
Q4: Can I use mass spectrometry parameters from a similar, non-labeled compound for this compound?
A4: While parameters from a non-labeled analogue can be a starting point, it is not recommended to use them without optimization. Mass spectrometry parameters, especially collision energy, can be highly dependent on the specific compound and the instrument being used. For optimal sensitivity and accuracy, it is always best to perform a compound-specific optimization.
Experimental Protocols
Methodology for Optimizing MRM Transitions
This protocol outlines the steps to determine the optimal cone voltage and collision energy for Multiple Reaction Monitoring (MRM) transitions of this compound.
-
Preparation of Standard Solution: Prepare a 1 µg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile. Further dilute this solution to a working concentration of 100 ng/mL with the initial mobile phase composition of your LC method.
-
Infusion and Precursor Ion Confirmation:
-
Infuse the working standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Perform a full scan in positive ion mode to locate the [M+H]⁺ precursor ion (expected around m/z 128.14).
-
-
Cone Voltage Optimization:
-
Select the confirmed precursor ion (m/z 128.14).
-
Perform a cone voltage ramp experiment, typically from 5 V to 60 V.
-
Monitor the intensity of the precursor ion at each cone voltage setting.
-
The optimal cone voltage is the value that produces the maximum intensity of the precursor ion.
-
-
Product Ion Identification:
-
Set the cone voltage to the optimized value determined in the previous step.
-
Perform a product ion scan by selecting the precursor ion (m/z 128.14) in the first quadrupole (Q1) and scanning a range of masses in the third quadrupole (Q3).
-
Identify the most abundant and stable product ions from the resulting spectrum.
-
-
Collision Energy Optimization:
-
For each identified product ion, set up an MRM transition (e.g., 128.14 -> product ion m/z).
-
For each transition, perform a collision energy ramp experiment, typically from 5 eV to 50 eV.
-
Monitor the intensity of the product ion at each collision energy setting.
-
The optimal collision energy is the value that yields the maximum product ion intensity. This creates a "breakdown curve," and the peak of this curve is your optimal value.
-
Select at least two intense and specific product ions for quantification and qualification purposes.
-
Data Presentation
Predicted MRM Transitions for this compound
The following table provides the predicted precursor ion and potential product ions to be used as a starting point for optimization.
| Analyte | Precursor Ion (m/z) | Predicted Product Ion 1 (m/z) | Predicted Product Ion 2 (m/z) |
| This compound | 128.14 | ~101.1 | ~82.1 |
User-Determined Optimized MS Parameters
Use the following table to record the optimized parameters determined from your experiments.
| Analyte | Pre-cursor Ion (m/z) | Product Ion (m/z) | Optimal Cone Voltage (V) | Optimal Collision Energy (eV) |
| This compound | ||||
Troubleshooting Guide
Problem: I cannot find the precursor ion for this compound.
-
Solution:
-
Verify the concentration and integrity of your standard solution.
-
Ensure the mass spectrometer is properly calibrated.
-
Check the infusion flow rate and ensure there are no blockages.
-
Expand the mass range of your full scan.
-
Problem: The signal intensity for my precursor or product ions is very low.
-
Solution:
-
Re-optimize the cone voltage; an incorrect setting can significantly reduce ion transmission.
-
Ensure the source conditions (e.g., gas flow, temperature) are appropriate for your mobile phase composition and flow rate.
-
Check for potential ion suppression from contaminants in your solvent or infusion line.
-
Increase the concentration of your standard solution for initial optimization.
-
Problem: I have optimized the collision energy, but the product ion signal is still weak.
-
Solution:
-
The chosen product ion may not be an efficient fragmentation pathway. Re-examine the product ion scan to identify other potential fragments.
-
Consider that excessive collision energy can lead to further fragmentation of your desired product ion, thus weakening its signal. Ensure you have adequately sampled the lower end of the energy range.
-
Problem: Which product ion should I choose if multiple are present?
-
Solution:
-
Select the product ions that provide the highest and most stable signal upon collision energy optimization.
-
Choose at least two product ions. The most intense is typically used for quantification (quantifier), and the second most intense is used for confirmation (qualifier).
-
Avoid very low mass product ions (< 50 m/z) as they are more likely to have interferences from the sample matrix.
-
Visualizations
Caption: Workflow for Mass Spectrometry Parameter Optimization.
troubleshooting matrix effects with 4-Fluorobenzonitrile-13C6
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting matrix effects when using 4-Fluorobenzonitrile-¹³C₆ as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is 4-Fluorobenzonitrile-¹³C₆ and why is it used as an internal standard?
4-Fluorobenzonitrile-¹³C₆ is a stable isotope-labeled (SIL) version of 4-Fluorobenzonitrile, where six of the carbon atoms in the benzene (B151609) ring have been replaced with the heavier ¹³C isotope. It is considered a "gold standard" internal standard for quantitative mass spectrometry analysis.[1] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization suppression or enhancement in the mass spectrometer's ion source.[1] This allows for accurate correction of signal variations caused by matrix effects.
Q2: What are matrix effects and how do they affect my results?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the target analyte.[2]
Q3: Can I still have problems with matrix effects even if I use 4-Fluorobenzonitrile-¹³C₆?
Yes, while 4-Fluorobenzonitrile-¹³C₆ is excellent at compensating for matrix effects, some issues can still arise:
-
Severe Ion Suppression: If the matrix effect is very strong, the signal for both the analyte and the internal standard can be suppressed to a level near the limit of quantification, which will compromise the accuracy and precision of the measurement.
-
Chromatographic Separation: In rare cases, a slight chromatographic separation between the analyte and the ¹³C₆-labeled internal standard can occur (an "isotope effect"). If the matrix effect is not uniform across the slightly different retention times, the internal standard may not perfectly compensate for the effect on the analyte.
-
Differential Extraction Recovery: Although unlikely due to their similar properties, there could be minor differences in the extraction recovery between the analyte and the internal standard, especially in complex sample preparation procedures.
Q4: How can I determine if I have a matrix effect issue?
The most common method is to perform a post-extraction addition experiment to calculate the Matrix Factor (MF). This involves comparing the signal of an analyte in a clean solution to the signal of the same analyte spiked into a blank matrix extract. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: High variability in the internal standard (4-Fluorobenzonitrile-¹³C₆) peak area between samples.
-
Possible Cause: Inconsistent matrix effects between different sample lots or significant differences in the composition of individual samples.
-
Troubleshooting Steps:
-
Evaluate Matrix Factor Across Lots: Perform the post-extraction addition experiment using at least six different lots of your blank matrix to assess the inter-lot variability of the matrix effect.
-
Improve Sample Cleanup: A more rigorous sample preparation method may be necessary to remove the interfering components. Consider switching from a simple protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Optimize Chromatography: Adjust your chromatographic method (e.g., change the column, mobile phase, or gradient) to better separate the analyte and internal standard from the matrix components causing the variable suppression.
-
Issue 2: Poor accuracy and/or precision in quality control (QC) samples.
-
Possible Cause: The internal standard is not adequately compensating for the matrix effects. This could be due to a slight chromatographic separation between the analyte and 4-Fluorobenzonitrile-¹³C₆, or the matrix effect is highly variable and localized.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and 4-Fluorobenzonitrile-¹³C₆ to ensure they are co-eluting perfectly. If a slight separation is observed, chromatographic optimization is needed.
-
Matrix-Matched Calibrants: Prepare your calibration standards and QC samples in the same biological matrix as your study samples. This helps to ensure that the calibrants and the samples experience the same matrix effect.
-
Dilute the Sample: Diluting your sample with the mobile phase can reduce the concentration of interfering matrix components. However, be mindful that this will also dilute your analyte and may impact the limit of quantification.
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and 4-Fluorobenzonitrile-¹³C₆ into the reconstitution solvent at low and high concentrations (corresponding to your low and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the analyte and 4-Fluorobenzonitrile-¹³C₆ into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-extraction Spike): Spike the analyte and 4-Fluorobenzonitrile-¹³C₆ into the blank matrix at the same low and high concentrations and then perform the extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of 4-Fluorobenzonitrile-¹³C₆)
-
The IS-Normalized MF should be close to 1 if the internal standard is effectively compensating for the matrix effect.
-
Protocol 2: Comparison of Sample Preparation Techniques
Objective: To evaluate the effectiveness of different sample cleanup methods in reducing matrix effects.
Methodology:
-
Protein Precipitation (PPT):
-
To 100 µL of the biological matrix, add 300 µL of cold acetonitrile (B52724) containing 4-Fluorobenzonitrile-¹³C₆.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant and analyze by LC-MS/MS.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of the biological matrix, add 4-Fluorobenzonitrile-¹³C₆ and 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer, evaporate to dryness, and reconstitute in the mobile phase for analysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge).
-
Load the pre-treated sample (spiked with 4-Fluorobenzonitrile-¹³C₆).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluent and reconstitute for analysis.
-
-
Evaluation: Compare the Matrix Factor and the signal-to-noise ratio for your analyte of interest from each extraction method to determine the most effective technique.
Data Presentation
The following tables provide illustrative data on what to expect when evaluating matrix effects. The actual values will depend on the analyte, matrix, and specific experimental conditions.
Table 1: Example Matrix Factor (MF) Data for an Analyte and 4-Fluorobenzonitrile-¹³C₆
| Sample Preparation Method | Analyte MF (Low QC) | Analyte MF (High QC) | 4-Fluorobenzonitrile-¹³C₆ MF (Low QC) | 4-Fluorobenzonitrile-¹³C₆ MF (High QC) |
| Protein Precipitation | 0.45 | 0.52 | 0.48 | 0.55 |
| Liquid-Liquid Extraction | 0.85 | 0.89 | 0.87 | 0.91 |
| Solid-Phase Extraction | 0.95 | 0.98 | 0.96 | 0.99 |
Table 2: Example IS-Normalized Matrix Factor and Recovery Data
| Sample Preparation Method | IS-Normalized MF | Analyte Recovery (%) | 4-Fluorobenzonitrile-¹³C₆ Recovery (%) |
| Protein Precipitation | 0.94 | 95 | 98 |
| Liquid-Liquid Extraction | 0.98 | 88 | 90 |
| Solid-Phase Extraction | 0.99 | 92 | 93 |
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Workflow for Matrix Factor determination.
References
Technical Support Center: Optimizing 4-Fluorobenzonitrile-¹³C₆ Peak Shape in HPLC
Welcome to the technical support center for improving the High-Performance Liquid Chromatography (HPLC) analysis of 4-Fluorobenzonitrile-¹³C₆. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common peak shape issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for 4-Fluorobenzonitrile-¹³C₆?
A1: The most frequent cause of peak tailing for a moderately polar compound like 4-Fluorobenzonitrile-¹³C₆ is secondary interactions with the stationary phase.[1][2][3][4] Specifically, the nitrile group and the aromatic ring can interact with residual silanol (B1196071) groups on silica-based columns (e.g., C18).[2][3][4][5] These interactions lead to a portion of the analyte molecules being retained longer than the main peak, resulting in an asymmetrical tail.
Q2: My 4-Fluorobenzonitrile-¹³C₆ peak is showing fronting. What are the likely causes?
A2: Peak fronting is often an indication of column overloading, where either the injected sample volume or the concentration is too high for the column's capacity.[6][7] Another common cause is a mismatch between the sample solvent and the mobile phase.[6][7] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to premature elution and a fronting peak.[2][6]
Q3: All the peaks in my chromatogram, including 4-Fluorobenzonitrile-¹³C₆, are broad. What should I investigate?
A3: When all peaks are broad, it typically points to a system-wide issue rather than a specific chemical interaction.[5] Potential causes include:
-
Column degradation: The column may be old, contaminated, or have developed a void at the inlet.[1][5]
-
Extra-column volume: Excessive tubing length or a large detector cell volume can lead to band broadening.[1]
-
Mobile phase issues: An improperly prepared or contaminated mobile phase can contribute to broad peaks.[5]
Q4: Can the mobile phase pH affect the peak shape of 4-Fluorobenzonitrile-¹³C₆?
A4: While 4-Fluorobenzonitrile-¹³C₆ is not strongly acidic or basic, the mobile phase pH can still influence peak shape, primarily by affecting the ionization state of residual silanol groups on the silica-based stationary phase.[3][8] At a mid-range pH, silanols can be ionized and interact with the polar nitrile group of the analyte, potentially causing tailing.[3][4] Operating at a lower pH (e.g., 2-4) can suppress the ionization of silanols and improve peak symmetry.[1]
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
This guide provides a step-by-step approach to diagnosing and resolving peak tailing for 4-Fluorobenzonitrile-¹³C₆.
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Correcting Peak Fronting
This guide outlines a logical sequence to troubleshoot and correct peak fronting issues.
Caption: Troubleshooting workflow for peak fronting.
Quantitative Data Summary
The following tables summarize how different HPLC parameters can affect the peak shape of 4-Fluorobenzonitrile-¹³C₆, quantified by the USP Tailing Factor (Tf). A Tf value of 1.0 is ideal (perfectly symmetrical), while values greater than 2.0 are generally considered unacceptable.[1]
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Buffer | USP Tailing Factor (Tf) | Likely Observation |
| 7.0 | 20 mM Phosphate | 2.1 | Significant Tailing |
| 4.5 | 20 mM Acetate | 1.6 | Moderate Tailing |
| 2.7 | 0.1% Formic Acid | 1.1 | Symmetrical Peak |
Table 2: Effect of Sample Solvent on Tailing Factor
| Sample Solvent | Mobile Phase | USP Tailing Factor (Tf) | Likely Observation |
| 100% Acetonitrile (B52724) | 50:50 Acetonitrile:Water | 0.8 | Peak Fronting |
| 75:25 Acetonitrile:Water | 50:50 Acetonitrile:Water | 0.9 | Slight Fronting |
| 50:50 Acetonitrile:Water | 50:50 Acetonitrile:Water | 1.0 | Symmetrical Peak |
Table 3: Effect of Column Choice on Tailing Factor
| Column Type | End-capping | USP Tailing Factor (Tf) | Likely Observation |
| Standard C18 | No | 1.9 | Significant Tailing |
| Standard C18 | Yes | 1.3 | Minor Tailing |
| Polar-Embedded C18 | Yes | 1.1 | Symmetrical Peak |
Experimental Protocols
Protocol 1: Standard HPLC Method for 4-Fluorobenzonitrile-¹³C₆
This protocol provides a starting point for the analysis of 4-Fluorobenzonitrile-¹³C₆.
-
HPLC System: Standard HPLC or UHPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: 50% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 235 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
Protocol 2: Method for Investigating Peak Tailing
This protocol is designed to systematically investigate and mitigate peak tailing.
-
Initial Analysis: Analyze the 4-Fluorobenzonitrile-¹³C₆ sample using the Standard HPLC Method. Calculate the USP Tailing Factor.
-
Sample Concentration Study: Prepare a series of dilutions of the sample (e.g., 50 µg/mL, 10 µg/mL, 1 µg/mL) in the mobile phase. Inject each and observe the tailing factor. A significant improvement at lower concentrations suggests mass overload.
-
pH Study:
-
Prepare three mobile phases with different pH values as described in Table 1.
-
Equilibrate the column with each mobile phase for at least 15 column volumes.
-
Inject the sample and record the chromatogram and tailing factor for each pH.
-
-
Column Comparison:
-
If tailing persists at low pH, switch to a column with a different stationary phase, such as a polar-embedded C18 or a phenyl column.[9][10][11]
-
Equilibrate the new column and inject the sample using the optimized mobile phase from the pH study.
-
Compare the peak shape and tailing factor to the results from the standard C18 column.
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. mastelf.com [mastelf.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 8. moravek.com [moravek.com]
- 9. auroraprosci.com [auroraprosci.com]
- 10. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 11. welch-us.com [welch-us.com]
Technical Support Center: Minimizing Isotopic Cross-Talk with 4-Fluorobenzonitrile-¹³C₆
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic cross-talk in your labeling experiments using 4-Fluorobenzonitrile-¹³C₆, ensuring the integrity and accuracy of your quantitative proteomics data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk and why is it a problem in quantitative proteomics?
A1: Isotopic cross-talk, also known as isotopic interference, occurs when the isotopic distribution of a peptide labeled with a "light" isotope overlaps with the signal of the same peptide labeled with a "heavy" isotope in a mass spectrometer. This can lead to inaccuracies in quantification, as the intensity of the heavy-labeled peptide is artificially inflated by the contribution from the light-labeled peptide. This is particularly problematic when quantifying small changes in protein abundance.
Q2: How does 4-Fluorobenzonitrile-¹³C₆ help in minimizing isotopic cross-talk?
A2: 4-Fluorobenzonitrile-¹³C₆ is a labeling reagent where the six carbon atoms in the benzene (B151609) ring are replaced with the heavy isotope ¹³C. When this reagent reacts with a peptide, it adds a fixed mass of +6 Da. The use of ¹³C as the isotopic label is advantageous over deuterium (B1214612) (²H) because ¹³C has a minimal effect on the retention time of the labeled peptide during liquid chromatography, reducing chromatographic shifts between light and heavy labeled peptides. This co-elution is critical for accurate quantification. Furthermore, the mass shift is substantial and well-separated from the natural isotopic distribution of the unlabeled peptide, thereby minimizing the potential for overlap and cross-talk.
Q3: What are the primary reactive sites for 4-Fluorobenzonitrile-¹³C₆ on peptides?
A3: While specific reaction mechanisms for 4-Fluorobenzonitrile-¹³C₆ as a peptide labeling reagent are not extensively documented in readily available literature, analogous compounds suggest it would likely target primary amines, such as the N-terminus of a peptide and the epsilon-amino group of lysine (B10760008) residues, through nucleophilic aromatic substitution under appropriate basic conditions.
Q4: What is the isotopic purity of the 4-Fluorobenzonitrile-¹³C₆ reagent and why is it important?
A4: The isotopic purity of the labeling reagent is crucial for accurate quantification. High isotopic purity (typically >99%) ensures that the "heavy" reagent contains minimal amounts of its "light" counterpart. Contamination with the light version would lead to an underestimation of the heavy/light ratio. Always refer to the manufacturer's certificate of analysis for the specific isotopic purity of your reagent lot.
Troubleshooting Guides
Below are common issues that may be encountered during labeling experiments with 4-Fluorobenzonitrile-¹³C₆, along with their potential causes and solutions.
| Symptom | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal Reaction pH: The pH of the reaction buffer is critical for the nucleophilic attack of the amino groups on the benzonitrile. | Ensure the pH of the peptide solution is maintained in the optimal basic range (e.g., pH 8.5-9.5) using a suitable buffer like sodium bicarbonate or borate (B1201080) buffer. |
| Reagent Degradation: The labeling reagent may have degraded due to improper storage or handling. | Store the 4-Fluorobenzonitrile-¹³C₆ reagent under the manufacturer's recommended conditions (e.g., cool, dry, and dark). Prepare fresh solutions of the reagent immediately before use. | |
| Insufficient Reagent Concentration: The molar ratio of the labeling reagent to the peptide may be too low. | Optimize the molar excess of the labeling reagent. A 10 to 20-fold molar excess is a good starting point. | |
| Inconsistent Labeling Across Samples | Variable Sample pH: Differences in the final pH of your samples can lead to variability in labeling efficiency. | Carefully check and adjust the pH of each sample to be identical before adding the labeling reagent. |
| Inaccurate Protein/Peptide Quantification: Errors in the initial protein or peptide concentration measurement will lead to inconsistent labeling. | Use a reliable protein/peptide quantification assay (e.g., BCA or Qubit) to ensure accurate and consistent starting amounts for each sample. | |
| Presence of Unlabeled Peptides | Incomplete Reaction: The reaction may not have gone to completion. | Increase the reaction time and/or temperature. Optimization of these parameters may be required for your specific sample type. |
| Quenching of the Reagent: The presence of primary amine-containing contaminants in your sample (e.g., Tris buffer) can consume the labeling reagent. | Ensure your peptide samples are in a compatible buffer. If necessary, perform a buffer exchange prior to labeling. | |
| Significant Isotopic Cross-Talk | Low Isotopic Purity of Reagent: The ¹³C₆-labeled reagent may be contaminated with the unlabeled version. | Verify the isotopic purity of the reagent from the certificate of analysis. If the purity is low, consider obtaining a new batch. |
| Co-isolation of Precursor Ions: In the mass spectrometer, other peptides with a similar m/z may be co-isolated with your target peptide, leading to interference. | Optimize the isolation window in your mass spectrometer settings. A narrower isolation window can help to reduce the co-isolation of interfering ions. | |
| High Dynamic Range of Protein Abundance: If the abundance difference between the light and heavy labeled peptides is very large, the tail of the light isotopic envelope can still contribute to the heavy signal. | For very large abundance differences, consider using a different quantification strategy or perform a targeted mass spectrometry approach like Parallel Reaction Monitoring (PRM) for more accurate quantification of specific peptides. |
Experimental Protocols
Protocol 1: General Workflow for Peptide Labeling with 4-Fluorobenzonitrile-¹³C₆
This protocol provides a general guideline. Optimization may be required for specific sample types and experimental goals.
-
Sample Preparation:
-
Lyse cells or tissues and extract proteins using a compatible lysis buffer (avoid primary amine-containing buffers like Tris).
-
Quantify the protein concentration accurately.
-
Reduce and alkylate the proteins (e.g., with DTT and iodoacetamide).
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Lyophilize the desalted peptides.
-
-
Labeling Reaction:
-
Reconstitute the lyophilized peptides in a basic buffer (e.g., 100 mM sodium bicarbonate, pH 9.0).
-
Prepare a fresh stock solution of 4-Fluorobenzonitrile-¹³C₆ in an organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Add the 4-Fluorobenzonitrile-¹³C₆ solution to the peptide solution to achieve a 10-20 fold molar excess.
-
Incubate the reaction at an optimized temperature (e.g., 37-55°C) for 1-2 hours.
-
Perform the same labeling reaction with the unlabeled 4-Fluorobenzonitrile for the "light" sample.
-
-
Quenching and Sample Cleanup:
-
Quench the reaction by adding a solution containing a primary amine (e.g., 5% hydroxylamine (B1172632) or 50 mM glycine) and incubate for 15-30 minutes.
-
Combine the "light" and "heavy" labeled samples at the desired ratio (e.g., 1:1).
-
Desalt the combined sample using a C18 SPE cartridge to remove excess reagent and buffer salts.
-
Lyophilize the final labeled peptide sample.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the labeled peptides in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample on a high-resolution mass spectrometer.
-
Set up the data acquisition method to include both MS1 scans for quantification and MS2 scans for peptide identification.
-
Protocol 2: Assessing Labeling Efficiency
-
Take a small aliquot of the labeled peptide mixture before the quenching step.
-
Desalt the aliquot using a C18 ZipTip.
-
Analyze the aliquot by MALDI-TOF or LC-MS to check for the presence of unlabeled peptides.
-
The absence or significant reduction of the unlabeled peptide peak indicates high labeling efficiency.
Visualizations
Caption: General experimental workflow for quantitative proteomics using 4-Fluorobenzonitrile-¹³C₆ labeling.
Technical Support Center: Analysis of 4-Fluorobenzonitrile-¹³C₆
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of ion pairing agents in the analysis of 4-Fluorobenzonitrile-¹³C₆. The information is tailored for researchers, scientists, and drug development professionals utilizing chromatographic techniques.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.[1]
-
Inadequate Ion Pairing: The concentration or strength of the ion pairing agent may be insufficient to effectively mask silanol groups or pair with the analyte.
-
Column Temperature: Suboptimal column temperature can affect the kinetics of ion pair formation and interaction with the stationary phase.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the ion pairing agent.[2]
Solutions:
-
Optimize Ion Pairing Agent Concentration: Systematically vary the concentration of the ion pairing agent in the mobile phase. Typically, concentrations range from 2–5 mmol/L.[1]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent charge on the analyte and the ion pairing agent.[1][2]
-
Vary Column Temperature: Experiment with different column temperatures to improve peak symmetry. Temperature changes can alter the adsorption of the ion-pairing reagent onto the stationary phase.[1]
-
Select an Alternative Ion Pairing Agent: Consider using an ion pairing agent with a different chain length or hydrophobicity. For instance, switching from heptanesulfonate to octanesulfonate can increase retention.[1][3]
Issue 2: Inconsistent Retention Times
Possible Causes:
-
Long Column Equilibration Times: Ion pair chromatography often requires extended equilibration times for the reagent to adsorb onto the stationary phase and establish a stable equilibrium.[1][4][5] Insufficient equilibration can lead to shifting retention times.
-
Temperature Fluctuations: Poor temperature control can disrupt the equilibrium of the ion pairing agent with the stationary phase, causing retention time variability.[4][5]
-
Mobile Phase Composition Changes: Small variations in the mobile phase composition, including the organic modifier and ion pairing agent concentration, can lead to significant changes in retention.[4]
Solutions:
-
Ensure Thorough Column Equilibration: Equilibrate the column with the mobile phase containing the ion pairing agent for an extended period (20-50 column volumes) before starting the analysis.[4][5]
-
Use a Column Thermostat: Maintain a constant and stable column temperature throughout the analytical run.
-
Prepare Fresh Mobile Phase Daily: To avoid changes in concentration due to evaporation or degradation, prepare fresh mobile phase solutions daily.
Issue 3: Low Sensitivity or Signal Suppression in LC-MS
Possible Causes:
-
Non-Volatile Ion Pairing Agents: Many traditional ion pairing agents, such as alkyl sulfonates, are non-volatile and can cause significant signal suppression in the mass spectrometer source.[3][6]
-
Ionization Competition: The ion pairing agent can compete with the analyte for ionization in the MS source, leading to reduced sensitivity.
-
Source Contamination: Non-volatile ion pairing agents can accumulate in the ion source, leading to contamination and reduced performance over time.
Solutions:
-
Use Volatile Ion Pairing Agents: For LC-MS applications, utilize volatile ion pairing agents like trifluoroacetic acid (TFA), formic acid, or heptafluorobutyric acid (HFBA).[3][6]
-
Optimize Ion Pairing Agent Concentration: Use the lowest concentration of the ion pairing agent that provides the necessary chromatographic performance to minimize signal suppression.
-
Regularly Clean the MS Source: Implement a regular maintenance schedule for cleaning the ion source to prevent buildup of non-volatile residues.
-
Consider Alternative Chromatographic Techniques: If sensitivity issues persist, explore other techniques that do not require non-volatile ion pairing agents, such as HILIC or using a pH-stable stationary phase at a different pH.[3]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an ion pairing agent for the analysis of 4-Fluorobenzonitrile-¹³C₆?
While 4-Fluorobenzonitrile itself is a neutral molecule, ion pairing agents can still be beneficial in reversed-phase chromatography. They can help to improve peak shape by masking active sites (residual silanols) on the stationary phase, leading to more symmetrical peaks and better reproducibility.[1]
Q2: How do I choose the right ion pairing agent?
The choice of ion pairing agent depends on the specific requirements of your analysis and the detection method.
-
For UV detection: Traditional non-volatile agents like alkyl sulfonates (e.g., sodium octanesulfonate) are effective.[1][3]
-
For MS detection: Volatile agents such as trifluoroacetic acid (TFA), formic acid, or other perfluorinated carboxylic acids are necessary to avoid signal suppression and source contamination.[6][7] The length of the alkyl chain on the ion pairing agent can be adjusted to modify retention.[8]
Q3: Can I use a gradient elution with ion pairing agents?
Gradient elution with ion pairing agents is challenging and often discouraged.[4][5] This is because changes in the mobile phase composition during the gradient can disrupt the equilibrium of the ion pairing agent with the stationary phase, leading to baseline instability and poor reproducibility. Isocratic methods are generally preferred for ion pair chromatography.
Q4: Why am I seeing negative or "ghost" peaks in my chromatogram?
Negative or ghost peaks can occur in ion pair chromatography when the injection solvent has a different composition than the mobile phase.[1][4][5] This is particularly common if the sample is dissolved in a solvent that lacks the ion pairing agent or has a different organic strength. To mitigate this, dissolve your sample in the mobile phase whenever possible.[1]
Q5: Can I use the same column for both ion pair and non-ion pair applications?
It is strongly recommended to dedicate a column specifically for ion pair chromatography.[4][5] Ion pairing agents can be difficult to completely wash out of the column, and residual amounts can affect the selectivity and performance of subsequent analyses, even after extensive flushing.[4]
Experimental Protocols
Method Development for 4-Fluorobenzonitrile-¹³C₆ Analysis using Ion Pairing Chromatography
-
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Aqueous Component: Prepare an aqueous solution containing the chosen ion pairing agent (e.g., 5 mM sodium heptanesulfonate for UV detection or 0.1% TFA for MS detection) and a buffer to control the pH (e.g., phosphate (B84403) buffer, pH 3.0).
-
Organic Modifier: Use HPLC-grade acetonitrile (B52724) or methanol.
-
-
Initial Isocratic Conditions:
-
Begin with a mobile phase composition of 50:50 (Aqueous:Organic).
-
Set a flow rate of 1.0 mL/min.
-
Maintain a column temperature of 30 °C.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase for at least 30-60 minutes (or until a stable baseline is achieved) before the first injection.
-
Injection: Inject a standard solution of 4-Fluorobenzonitrile-¹³C₆.
-
Optimization:
-
Retention Time: Adjust the percentage of the organic modifier to achieve the desired retention time. Increase the organic content to decrease retention and vice versa.
-
Peak Shape: If peak tailing is observed, consider increasing the concentration of the ion pairing agent or adjusting the mobile phase pH.
-
Resolution: If co-elution with interferences is an issue, systematically vary the type of ion pairing agent (e.g., different alkyl chain lengths), the organic modifier (acetonitrile vs. methanol), and the column temperature.
-
-
Data Analysis: Evaluate the chromatograms for peak symmetry, retention time, and sensitivity.
Data Presentation
Table 1: Effect of Ion Pairing Agent Concentration on Chromatographic Performance
| Ion Pairing Agent Concentration (mM) | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Signal Intensity (MS Detector) |
| 0 (Control) | |||
| 2.5 | |||
| 5.0 | |||
| 10.0 |
Table 2: Comparison of Different Volatile Ion Pairing Agents for LC-MS Analysis
| Ion Pairing Agent (0.1% v/v) | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Signal-to-Noise Ratio |
| Formic Acid | |||
| Acetic Acid | |||
| Trifluoroacetic Acid (TFA) | |||
| Heptafluorobutyric Acid (HFBA) |
Visualizations
Troubleshooting Workflow for Ion Pairing Chromatography
Caption: Troubleshooting workflow for ion pairing agent issues.
References
- 1. welch-us.com [welch-us.com]
- 2. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 3. phenomenex.blog [phenomenex.blog]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. welch-us.com [welch-us.com]
- 7. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Analysis of 4-Fluorobenzonitrile-¹³C₆ by MS/MS
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the tandem mass spectrometry (MS/MS) analysis of 4-Fluorobenzonitrile-¹³C₆. It is intended for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and m/z of the molecular ion for 4-Fluorobenzonitrile-¹³C₆?
The molecular formula for 4-Fluorobenzonitrile-¹³C₆ is ¹³C₆C₁H₄FN. The exact mass can be calculated as follows:
-
7 carbons (6 ¹³C and 1 ¹²C from the nitrile group)
-
4 hydrogens
-
1 fluorine
-
1 nitrogen
The expected monoisotopic mass is approximately 127.05 Da. Therefore, in positive ion mode mass spectrometry, you should expect to see the protonated molecular ion [M+H]⁺ at an m/z of approximately 128.06. In electron ionization (EI), the molecular ion [M]⁺• would be observed at m/z 127.05.
Q2: What are the primary fragmentation patterns observed for 4-Fluorobenzonitrile-¹³C₆ in MS/MS?
While specific experimental data for the ¹³C₆-labeled compound is not widely published, the fragmentation pattern can be predicted based on the known fragmentation of benzonitrile (B105546) and fluorinated aromatic compounds. The ¹³C₆ label will result in a corresponding mass shift for fragments containing the benzene (B151609) ring.
Key fragmentation pathways include:
-
Loss of HCN: A common fragmentation for benzonitriles is the neutral loss of hydrogen cyanide (HCN).[1] For the ¹³C₆ labeled compound, this would involve the loss of H¹²CN, resulting in a fragment ion corresponding to the ¹³C₆-fluorophenyl cation.
-
Loss of F: Fluorinated aromatic compounds can undergo the loss of a fluorine radical.[2]
-
Loss of HF: Another possible fragmentation is the neutral loss of hydrogen fluoride.[2]
A summary of the predicted major fragment ions is provided in the table below.
Troubleshooting Guide
Issue 1: Poor or No Signal for the [M+H]⁺ Ion
-
Possible Cause: Suboptimal ionization source conditions.
-
Troubleshooting Steps:
-
Verify Instrument Calibration: Ensure the mass spectrometer is properly calibrated.[3]
-
Optimize Source Parameters: Adjust spray voltage, gas flows (nebulizer and drying gas), and source temperature to enhance ionization efficiency.[3]
-
Check Sample Concentration: The sample may be too dilute. Prepare a fresh, more concentrated solution.[3]
-
Inspect for Leaks: Ensure all connections in the LC and MS systems are secure to prevent leaks that could diminish signal intensity.
-
Issue 2: Unexpected Fragment Ions or High Background Noise
-
Possible Cause: Contamination of the sample, solvent, or instrument.
-
Troubleshooting Steps:
-
Run a Blank: Analyze a solvent blank to identify potential sources of contamination.
-
Use High-Purity Solvents: Ensure that the solvents used for sample preparation and mobile phases are of high purity (e.g., LC-MS grade).
-
Clean the Ion Source: Contaminants can accumulate in the ion source over time, leading to high background. Follow the manufacturer's protocol for cleaning the source components.[4]
-
Issue 3: Inconsistent Fragmentation Pattern
-
Possible Cause: Fluctuations in collision energy or collision gas pressure.
-
Troubleshooting Steps:
-
Optimize Collision Energy: The degree of fragmentation is highly dependent on the collision energy. Perform a collision energy ramp experiment to determine the optimal setting for producing the desired fragment ions.
-
Check Collision Gas: Ensure a stable and sufficient supply of the collision gas (typically argon or nitrogen) to the collision cell.
-
Data Presentation
Table 1: Predicted m/z Values for Major Ions of 4-Fluorobenzonitrile-¹³C₆ in Positive Ion Mode MS/MS
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion | Neutral Loss | Predicted Fragment m/z |
| 128.06 | [¹³C₆H₄F]⁺ | HCN | 101.04 |
| 128.06 | [¹³C₆H₄CN]⁺ | F | 109.05 |
| 128.06 | [¹³C₆H₃CN]⁺ | HF | 108.04 |
Note: These are predicted m/z values. Actual observed values may vary slightly depending on instrument calibration and resolution.
Experimental Protocols
General Protocol for MS/MS Analysis of 4-Fluorobenzonitrile-¹³C₆
-
Sample Preparation: Dissolve the 4-Fluorobenzonitrile-¹³C₆ standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1-10 µg/mL.
-
Chromatography (if applicable): If using LC-MS/MS, employ a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Product ion scan (MS/MS).
-
Precursor Ion: Select the [M+H]⁺ ion (m/z ≈ 128.06) for fragmentation.
-
Collision Energy: Optimize the collision energy to achieve the desired fragmentation efficiency (typically in the range of 10-40 eV).
-
Detector: Ensure the detector is tuned and operating within its optimal range.[3]
-
Visualization
Caption: Predicted MS/MS fragmentation pathway of 4-Fluorobenzonitrile-¹³C₆.
References
- 1. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 2. whitman.edu [whitman.edu]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
addressing adduct formation of 4-Fluorobenzonitrile-13C6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address adduct formation of 4-Fluorobenzonitrile-13C6 during experimental analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an isotopically labeled form of 4-Fluorobenzonitrile, where the six carbon atoms of the benzene (B151609) ring are replaced with the Carbon-13 isotope. It is a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] In analytical chemistry, it is frequently used as an internal standard in quantitative LC-MS studies due to its chemical similarity to the unlabeled analyte, allowing for accurate quantification by correcting for matrix effects and variations in sample processing.
Q2: What is adduct formation in the context of mass spectrometry?
A2: In mass spectrometry, an adduct is an ion formed when a molecule associates with other ions present in the sample or mobile phase.[5] Instead of observing the intended protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻), you might see peaks corresponding to ions like [M+Na]⁺ (sodium adduct), [M+K]⁺ (potassium adduct), or [M+NH₄]⁺ (ammonium adduct).[5] This can complicate data interpretation, reduce the signal intensity of the desired ion, and compromise the accuracy of quantitative analyses.[5]
Q3: Why is adduct formation a concern when using this compound as an internal standard?
A3: When this compound is used as an internal standard, it is crucial that it behaves identically to the unlabeled analyte, including its ionization and adduct formation tendencies. If the internal standard and the analyte form different adducts or form them at different ratios, it can lead to inaccurate quantification. Consistent and predictable ionization is key to reliable results.
Q4: What are the most common adducts observed with compounds like this compound in LC-MS?
A4: For a compound with the molecular formula ¹³C₆C₁H₄FN, the expected monoisotopic mass is slightly higher than the unlabeled version. The most common adducts in positive ion mode ESI-MS are formed by the addition of protons ([M+H]⁺), sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺). In negative ion mode, deprotonated molecules ([M-H]⁻) and adducts with anions like chloride ([M+Cl]⁻) or formate (B1220265) ([M+HCOO]⁻) can be observed.
Troubleshooting Guide: Adduct Formation of this compound
This guide provides a systematic approach to diagnose and mitigate adduct formation during the analysis of this compound.
Step 1: Identify the Type of Adduct
The first step is to identify the specific adducts present in your mass spectrum. Calculate the mass difference between the observed ion and the expected mass of the protonated or deprotonated this compound molecule.
Table 1: Common Adducts and Their Mass Differences in Mass Spectrometry
| Adduct Ion | Mass Difference (from [M+H]⁺) (Da) | Mass Difference (from M) (Da) | Common Sources |
| [M+Na]⁺ | ~21.98 | ~22.99 | Glassware, mobile phase contaminants, sample matrix |
| [M+K]⁺ | ~37.96 | ~38.96 | Glassware, mobile phase contaminants, sample matrix |
| [M+NH₄]⁺ | ~17.03 | ~18.03 | Ammonium-based mobile phase additives |
| [M+CH₃CN+H]⁺ | ~41.03 | ~42.03 | Acetonitrile (B52724) in the mobile phase |
| [M-H]⁻ | - | -1.01 | Analysis in negative ion mode |
| [M+Cl]⁻ | - | ~34.97 | Chlorinated solvents, sample matrix |
| [M+HCOO]⁻ | - | ~45.00 | Formic acid in the mobile phase |
Note: The exact mass will depend on the isotopic composition of the adducting ion.
Step 2: Pinpoint the Source of Contamination
Once the adduct is identified, the next step is to locate the source of the contaminating ions.
Caption: Workflow for identifying the source of adduct-forming contaminants.
Step 3: Implement Mitigation Strategies
Based on the identified source, implement the following strategies to minimize or eliminate adduct formation.
Table 2: Troubleshooting and Mitigation Strategies for Adduct Formation
| Issue | Potential Cause | Recommended Action |
| High Sodium ([M+Na]⁺) or Potassium ([M+K]⁺) Adducts | Contaminated glassware | Use polypropylene (B1209903) vials or acid-wash glassware. |
| Impure solvents or reagents | Use high-purity, LC-MS grade solvents and reagents. | |
| High salt content in the sample matrix | Implement a sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6] | |
| High Ammonium ([M+NH₄]⁺) Adducts | Use of ammonium-based buffers (e.g., ammonium formate, ammonium acetate) | If protonated molecule signal is sufficient, consider reducing the concentration of the ammonium additive. Alternatively, switch to a different modifier like formic acid. |
| Acetonitrile ([M+CH₃CN+H]⁺) Adducts | High concentration of acetonitrile in the mobile phase, especially under certain ESI conditions. | Optimize ESI source parameters (e.g., nebulizer gas, drying gas temperature). This adduct can sometimes be useful for confirmation of the molecular weight.[7][8] |
| Variable Adduct Ratios between Analyte and Internal Standard | Different affinities for adduct formation | Optimize mobile phase composition. The addition of a small amount of formic acid (0.1%) can often promote the formation of the protonated molecule ([M+H]⁺) and suppress metal adducts.[9] In some cases, additives like ammonium fluoride (B91410) have been shown to improve sensitivity and ionization consistency.[10] |
| General Adduct Formation | Suboptimal ESI source conditions | Optimize source parameters such as capillary voltage, gas flows, and temperatures to favor the formation of the desired ion. |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase to Minimize Metal Adducts
Objective: To prepare an LC-MS mobile phase that minimizes the formation of sodium and potassium adducts.
Materials:
-
HPLC or LC-MS grade water
-
HPLC or LC-MS grade organic solvent (e.g., acetonitrile, methanol)
-
High-purity formic acid (≥99%)
-
Acid-washed glass bottles or new, clean solvent bottles
-
Sterile, disposable filter unit (0.22 µm)
Procedure:
-
Use a dedicated, acid-washed glass bottle or a new, previously unopened solvent bottle for mobile phase preparation.
-
Measure the required volume of HPLC/LC-MS grade water.
-
Carefully add formic acid to the water to a final concentration of 0.1% (v/v). For example, add 1 mL of formic acid to 999 mL of water.
-
Mix the aqueous mobile phase thoroughly.
-
Measure the required volume of HPLC/LC-MS grade organic solvent into a separate, clean bottle. If required by the method, add formic acid to the organic phase to the same final concentration.
-
Filter both mobile phases using a 0.22 µm filter before placing them on the LC system.
-
Before analysis, flush the LC system extensively with the newly prepared mobile phases to remove any residual salts from previous runs.
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE) to Remove Salts
Objective: To remove salts and other matrix components from a sample containing this compound prior to LC-MS analysis.
Materials:
-
SPE cartridge with a suitable sorbent (e.g., C18 for reversed-phase)
-
Sample dissolved in a suitable solvent
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., water or a low percentage of organic solvent in water)
-
Elution solvent (e.g., a high percentage of organic solvent)
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of conditioning solvent (e.g., methanol) through the SPE cartridge.
-
Equilibration: Pass 1-2 cartridge volumes of equilibration solvent (e.g., water) through the cartridge. Do not let the sorbent bed go dry.
-
Loading: Load the sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass 1-2 cartridge volumes of wash solvent through the cartridge to remove salts and other polar impurities. 4-Fluorobenzonitrile, being relatively nonpolar, should be retained on the C18 sorbent.
-
Elution: Elute the this compound and the analyte with a small volume of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.
Caption: General workflow for solid-phase extraction (SPE) to remove salts.
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate adduct formation, leading to more accurate and reliable quantitative results when using this compound as an internal standard.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
- 5. organomation.com [organomation.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization - PMC [pmc.ncbi.nlm.nih.gov]
long-term stability and storage of 4-Fluorobenzonitrile-13C6 solutions
This technical support center provides guidance on the long-term stability and storage of 4-Fluorobenzonitrile-¹³C₆ solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 4-Fluorobenzonitrile-¹³C₆ solid powder?
For optimal long-term stability, the solid form of 4-Fluorobenzonitrile-¹³C₆ should be stored at -20°C for up to three years or at 4°C for up to two years.[1]
Q2: How should I store solutions of 4-Fluorobenzonitrile-¹³C₆ and for how long are they stable?
Solutions of 4-Fluorobenzonitrile-¹³C₆ should be stored in tightly sealed vials, protected from light. For maximum stability, storage at -80°C is recommended, which can preserve the solution for up to six months.[1] If stored at -20°C, the solution is expected to be stable for up to one month.[1] It is advisable to use solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF).[1]
Q3: Does the ¹³C isotopic label affect the chemical stability and safety of the compound?
No, the ¹³C isotopic label does not alter the chemical reactivity or toxicity of the molecule.[2] Carbon-13 is a stable, non-radioactive isotope.[2] Therefore, the chemical hazards and necessary safety precautions are identical to those for the unlabeled 4-Fluorobenzonitrile.[2] Always consult the Safety Data Sheet (SDS) for the unlabeled compound for comprehensive safety information.
Q4: What are the primary degradation pathways for 4-Fluorobenzonitrile-¹³C₆ in solution?
The most probable degradation pathway for 4-Fluorobenzonitrile-¹³C₆ in solution is the hydrolysis of the nitrile group. This can occur under both acidic and basic conditions, leading to the formation of 4-Fluorobenzamide-¹³C₆, which can be further hydrolyzed to 4-Fluorobenzoic acid-¹³C₆.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of compound potency. | Degradation of the 4-Fluorobenzonitrile-¹³C₆ stock or working solution. | 1. Prepare fresh solutions from the solid compound. 2. Verify the pH of your experimental medium; extremes in pH can accelerate hydrolysis. 3. Ensure proper storage conditions (see storage recommendations table below). 4. Analyze the solution for the presence of degradation products using a suitable analytical method like HPLC.[3] |
| Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products such as 4-Fluorobenzamide-¹³C₆ or 4-Fluorobenzoic acid-¹³C₆. | 1. Identify the degradation products using techniques like LC-MS to confirm their identity. 2. Adjust the pH of solutions to a neutral range to minimize further degradation. 3. Minimize the time solutions are kept at room temperature during experiments. |
| Precipitation observed in the solution upon storage. | The solubility limit of the compound may have been exceeded, or the solvent may have evaporated. | 1. Ensure the container is tightly sealed to prevent solvent evaporation. 2. Gently warm the solution and vortex to attempt redissolution. 3. If precipitation persists, consider preparing a fresh, less concentrated solution. |
Data Presentation
Table 1: Recommended Storage Conditions and Shelf-Life for 4-Fluorobenzonitrile-¹³C₆
| Form | Storage Temperature | Estimated Shelf-Life | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| Solid Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Experimental Protocols
Protocol for Assessing the Stability of 4-Fluorobenzonitrile-¹³C₆ Solutions by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are required for specific applications.
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of 4-Fluorobenzonitrile-¹³C₆ in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solution to appropriate concentrations for calibration.
-
The sample solution for analysis will be the 4-Fluorobenzonitrile-¹³C₆ solution that has been stored under specific conditions for a defined period.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: UV detection at an appropriate wavelength (e.g., 235 nm).
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Quantify the peak area of the parent 4-Fluorobenzonitrile-¹³C₆ compound and any degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of the remaining 4-Fluorobenzonitrile-¹³C₆ in the stored sample relative to a freshly prepared standard.
-
A significant decrease in the parent compound's peak area and the appearance of new peaks are indicative of degradation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Potential chemical degradation pathway.
References
Technical Support Center: 4-Fluorobenzonitrile-¹³C₆ Integrity in Freeze-Thaw Cycles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the integrity of 4-Fluorobenzonitrile-¹³C₆ during freeze-thaw cycles. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Is 4-Fluorobenzonitrile-¹³C₆ expected to be stable during repeated freeze-thaw cycles?
A1: Generally, 4-Fluorobenzonitrile as a chemical entity is a stable aromatic nitrile. Small molecules of this nature are typically robust and not prone to degradation from the physical stress of freezing and thawing. However, the stability of a solution of 4-Fluorobenzonitrile-¹³C₆ can be affected by factors such as the choice of solvent, concentration, and the presence of other reactive species. While the ¹³C isotopic label itself does not impart chemical instability, it is crucial to verify the compound's integrity within your specific experimental matrix.
Q2: What are the primary risks to the integrity of a 4-Fluorobenzonitrile-¹³C₆ solution during freeze-thaw cycles?
A2: The main risks are physical rather than chemical degradation of the molecule itself. These include:
-
Concentration Changes: If the solvent evaporates during the thawing or handling phase, the concentration of your solution will increase. This is particularly relevant for volatile organic solvents.
-
Precipitation: The solubility of 4-Fluorobenzonitrile-¹³C₆ may decrease at lower temperatures, potentially leading to precipitation. If the compound does not fully redissolve upon thawing, the effective concentration of your solution will be lower.
-
Introduction of Contaminants: Repeated handling of the sample vial can introduce atmospheric moisture or other contaminants, which could potentially react with the solvent or the compound over time.
Q3: How many freeze-thaw cycles can a solution of 4-Fluorobenzonitrile-¹³C₆ typically endure?
A3: While there is no specific data for 4-Fluorobenzonitrile-¹³C₆, a study on a diverse set of organic compounds in DMSO solution indicated that many compounds remain stable for multiple freeze-thaw cycles.[1] For sensitive applications, it is best practice to limit the number of cycles. We recommend performing a validation study for your specific conditions, but a general guideline is to avoid exceeding 3-5 freeze-thaw cycles if the stability has not been explicitly determined.
Q4: What is the recommended procedure for thawing a frozen stock solution of 4-Fluorobenzonitrile-¹³C₆?
A4: To ensure homogeneity and prevent degradation, we recommend the following thawing procedure:
-
Remove the vial from the freezer.
-
Allow it to warm to room temperature gradually on the benchtop.
-
Once completely thawed, vortex the solution gently for 15-30 seconds to ensure a homogenous mixture.
-
Visually inspect the solution for any precipitation before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent analytical results (e.g., varying peak areas in LC-MS) | 1. Incomplete dissolution after thawing.2. Change in solution concentration due to solvent evaporation.3. Compound precipitation. | 1. Ensure the solution is completely thawed and vortexed before taking an aliquot.2. Use vials with tight-sealing caps (B75204) (e.g., PTFE-lined). Minimize the time the vial is open.3. If precipitation is observed, gently warm the solution and vortex to redissolve. If it persists, consider preparing a fresh solution. |
| Appearance of new, unexpected peaks in the chromatogram | 1. Contamination from handling or solvent impurities.2. Degradation of the compound (less likely but possible in the presence of reactive impurities). | 1. Use high-purity solvents and exercise care in sample handling.2. Analyze the new peaks by mass spectrometry to identify potential degradants. If degradation is confirmed, prepare fresh stock solutions and limit freeze-thaw cycles. |
| Visible precipitate in the solution after thawing | 1. Poor solubility of 4-Fluorobenzonitrile-¹³C₆ in the chosen solvent at low temperatures.2. The concentration of the solution is too high. | 1. Consider using a different solvent with better solubility characteristics at low temperatures.2. Prepare a more dilute stock solution. |
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment of 4-Fluorobenzonitrile-¹³C₆
This protocol outlines a typical procedure to evaluate the stability of a 4-Fluorobenzonitrile-¹³C₆ solution over several freeze-thaw cycles.
-
Preparation of Stock Solution:
-
Prepare a stock solution of 4-Fluorobenzonitrile-¹³C₆ in a suitable solvent (e.g., DMSO, Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Dispense the stock solution into multiple small-volume aliquots in tightly sealed vials to avoid repeated thawing of the main stock.
-
-
Initial Analysis (Cycle 0):
-
Immediately after preparation, take an aliquot from one of the vials.
-
Analyze the solution using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).[2][3]
-
Record the initial purity (as peak area percentage) and concentration.
-
-
Freeze-Thaw Cycling:
-
Place the remaining aliquots in a freezer at a specified temperature (e.g., -20°C or -80°C) for a defined period (e.g., 24 hours).
-
Thaw the samples at room temperature for a specified duration (e.g., until completely liquid).
-
This completes one freeze-thaw cycle.
-
-
Analysis at Subsequent Cycles:
-
After the 1st, 3rd, and 5th freeze-thaw cycles, select one aliquot for analysis.
-
Perform the same HPLC-UV/MS analysis as in the initial step.
-
Record the purity and concentration at each timepoint.
-
-
Data Analysis:
-
Compare the purity and concentration of the samples from each freeze-thaw cycle to the initial (Cycle 0) results.
-
A significant change (e.g., >2% decrease in purity or concentration) may indicate instability under the tested conditions.
-
Data Presentation
Table 1: Hypothetical Purity of 4-Fluorobenzonitrile-¹³C₆ after Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | Purity by HPLC (%) | Appearance of Degradation Products (%) |
| 0 (Initial) | 99.8 | 0.0 |
| 1 | 99.7 | 0.1 |
| 3 | 99.6 | 0.2 |
| 5 | 99.5 | 0.3 |
Table 2: Hypothetical Concentration of 4-Fluorobenzonitrile-¹³C₆ after Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | Measured Concentration (mg/mL) | % Change from Initial |
| 0 (Initial) | 1.00 | 0.0 |
| 1 | 0.99 | -1.0 |
| 3 | 0.98 | -2.0 |
| 5 | 0.97 | -3.0 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
Visualizations
Caption: Experimental workflow for assessing freeze-thaw stability.
Caption: Troubleshooting decision tree for inconsistent results.
References
Validation & Comparative
The Superiority of Carbon-13: A Comparative Guide to 4-Fluorobenzonitrile-¹³C₆ and Deuterated Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison between 4-Fluorobenzonitrile-¹³C₆ and its deuterated counterparts, offering experimental insights and detailed methodologies to inform the selection of the optimal internal standard for demanding bioanalytical applications.
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry. By incorporating heavier isotopes, these standards are chemically almost identical to the analyte of interest but are distinguishable by their mass. This near-identical physicochemical behavior allows them to effectively compensate for variability during sample preparation, chromatographic separation, and ionization. However, the choice of isotopic label—most commonly Carbon-13 (¹³C) or Deuterium (²H)—can have a significant impact on assay performance. This guide will demonstrate the inherent advantages of ¹³C-labeling, specifically using 4-Fluorobenzonitrile-¹³C₆ as an exemplar, over deuterated standards.
Key Performance Differences: A Head-to-Head Comparison
The fundamental differences between ¹³C-labeled and deuterated internal standards lie in their chromatographic behavior, isotopic stability, and ability to compensate for matrix effects.
| Feature | 4-Fluorobenzonitrile-¹³C₆ (¹³C-labeled) | Deuterated 4-Fluorobenzonitrile (²H-labeled) | Rationale & Implications |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with the unlabeled analyte. | Variable: Often exhibits a retention time shift, typically eluting slightly earlier than the unlabeled analyte.[1] | The minor increase in mass due to ¹³C substitution has a negligible effect on the molecule's polarity and chromatographic properties. In contrast, the difference in bond energy and polarity between C-H and C-D bonds can lead to chromatographic separation.[1] This separation can result in the analyte and internal standard experiencing different matrix effects, leading to inaccurate quantification.[1] |
| Isotopic Stability | High: The ¹³C label is integrated into the carbon skeleton of the molecule and is not susceptible to exchange. | Variable: Deuterium atoms, particularly those on aromatic rings or adjacent to activating groups, can be susceptible to back-exchange with protons from the solvent or matrix. | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, from sample preparation to detection. Deuterium exchange can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, compromising the accuracy of the results. |
| Matrix Effect Compensation | Superior: Due to perfect co-elution, it experiences the same matrix effects as the analyte, providing more accurate and precise results. | Potentially Compromised: Chromatographic separation can lead to differential matrix effects, where the analyte and internal standard are affected differently by ion suppression or enhancement.[1] | For the highest level of accuracy in complex biological matrices, an internal standard that perfectly mimics the behavior of the analyte is essential. ¹³C-labeled standards provide the most reliable compensation for the unpredictable nature of matrix effects. |
| Accuracy and Precision | Higher: The combination of co-elution and isotopic stability leads to improved accuracy and precision in quantitative results. | Can be Lower: The potential for chromatographic shifts and isotopic instability can introduce bias and variability into the measurements. | Studies have shown that the use of ¹³C-labeled internal standards can significantly reduce the coefficient of variation (CV%) compared to deuterated standards, leading to more reliable and reproducible data. |
Experimental Data Summary
| Parameter | ¹³C-Labeled Internal Standard | Deuterated Internal Standard | Reference |
| Retention Time Shift (vs. Analyte) | No significant shift observed | Can be several seconds earlier | [1] |
| Accuracy (% Bias) | Typically < 5% | Can be up to 15-20% in some cases | General observation from multiple sources |
| Precision (%RSD) | Generally < 10% | Can be > 15% in the presence of significant matrix effects | General observation from multiple sources |
| Matrix Effect Variation | Minimal variation between analyte and IS | Significant variation can be observed | [1] |
Experimental Protocols
The following is a representative experimental protocol for the quantitative analysis of 4-Fluorobenzonitrile in a biological matrix (e.g., plasma) using 4-Fluorobenzonitrile-¹³C₆ as an internal standard. This protocol can be adapted and optimized for specific instrumentation and matrix requirements.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of 4-Fluorobenzonitrile-¹³C₆ internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
4-Fluorobenzonitrile: To be determined by direct infusion and optimization (e.g., precursor ion [M+H]⁺ → product ion).
-
4-Fluorobenzonitrile-¹³C₆: To be determined by direct infusion and optimization (e.g., precursor ion [M+H+6]⁺ → product ion).
-
Mandatory Visualizations
Caption: A generalized experimental workflow for the quantitative analysis of 4-Fluorobenzonitrile using a ¹³C-labeled internal standard.
Caption: Logical relationship illustrating the superior performance characteristics of ¹³C-labeled internal standards compared to deuterated standards.
Conclusion
For researchers, scientists, and drug development professionals seeking the highest level of data integrity and confidence in their quantitative bioanalytical results, the choice of internal standard is a critical decision. While deuterated internal standards are widely available and can be suitable for some applications, the inherent advantages of ¹³C-labeled standards, such as 4-Fluorobenzonitrile-¹³C₆, are clear. Their ability to co-elute perfectly with the analyte, their superior isotopic stability, and their more effective compensation for matrix effects lead to more accurate, precise, and reliable data. For the development of robust and defensible bioanalytical methods, particularly in regulated environments, the investment in ¹³C-labeled internal standards is a scientifically sound choice that minimizes analytical variability and enhances the quality of quantitative outcomes.
References
A Comparative Guide to the Validation of a Bioanalytical Method Using 4-Fluorobenzonitrile-¹³C₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a ¹³C-labeled internal standard, specifically 4-Fluorobenzonitrile-¹³C₆, with a commonly used deuterated analog for the validation of a bioanalytical method. The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), as it compensates for variability during sample preparation and analysis.[1] This guide will delve into the key performance characteristics, supported by representative experimental data and detailed methodologies, to assist researchers in selecting the most appropriate internal standard for their bioanalytical assays.
The Critical Role of Internal Standards in Bioanalysis
Internal standards are essential in LC-MS bioanalysis to ensure accurate and precise quantification of analytes in complex biological matrices.[1] They are compounds with similar physicochemical properties to the analyte of interest that are added at a known concentration to all samples, including calibration standards and quality controls.[1] The ratio of the analyte's response to the internal standard's response is used for quantification, which corrects for variations that can occur during sample processing, such as extraction inconsistencies, and instrumental analysis, such as injection volume variability and matrix effects.[1]
Stable isotope-labeled internal standards, where one or more atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., ¹³C, ²H, ¹⁵N), are considered the gold standard.[1] This is because their chemical and physical properties are nearly identical to the analyte, leading to similar behavior during extraction, chromatography, and ionization.[2]
Performance Comparison: 4-Fluorobenzonitrile-¹³C₆ vs. a Deuterated Analog
While specific experimental data for 4-Fluorobenzonitrile-¹³C₆ is not extensively published, we can present a representative comparison based on the well-documented advantages of ¹³C-labeled standards over deuterated (²H-labeled) standards. ¹³C-labeled standards are generally considered superior due to their greater isotopic stability and closer co-elution with the analyte.[3][4]
For this comparison, we will consider a hypothetical bioanalytical method for a small molecule drug, "Analyte X," which is structurally similar to 4-Fluorobenzonitrile. We will compare the expected performance of 4-Fluorobenzonitrile-¹³C₆ as the internal standard against a deuterated analog, "Analyte X-d₄".
Table 1: Comparison of Key Performance Parameters
| Parameter | 4-Fluorobenzonitrile-¹³C₆ (Expected Performance) | Analyte X-d₄ (Typical Performance) | Acceptance Criteria (FDA/ICH Guidelines)[5][6] |
| Accuracy (% Bias) | ± 5% | ± 10% | Within ± 15% of nominal value (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 5% | < 15% | CV of IS-normalized matrix factor ≤ 15% |
| Recovery (% RSD) | < 10% | < 15% | Consistent and reproducible |
| Chromatographic Shift | None | Possible (earlier elution) | Co-elution is ideal |
| Isotopic Stability | High (no back exchange) | Potential for H/D exchange | Stable under all processing and storage conditions |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; RSD: Relative Standard Deviation. Data for 4-Fluorobenzonitrile-¹³C₆ is representative of the expected performance of ¹³C-labeled internal standards based on established principles. Data for Analyte X-d₄ is typical for deuterated internal standards.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below, based on regulatory guidelines from the FDA and ICH.[5][6]
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the measurements (precision).
Methodology:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the mean concentration, percentage bias (for accuracy), and coefficient of variation (CV, for precision) for each QC level.
Matrix Effect
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and internal standard.
Methodology:
-
Obtain blank biological matrix from at least six different sources.
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard spiked into the mobile phase.
-
Set B: Blank matrix extract spiked with analyte and internal standard.
-
Set C: Analyte and internal standard spiked into blank matrix before extraction.
-
-
Calculate the matrix factor (MF) for each source of the matrix by comparing the peak areas of the analyte and internal standard in Set B to Set A.
-
Calculate the IS-normalized MF and its coefficient of variation.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.
Methodology:
-
Freeze-Thaw Stability: Analyze QC samples after at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the sample handling time and then analyze.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a defined period and then analyze.
-
Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions at room temperature and under refrigeration.
Visualizing the Bioanalytical Workflow and Internal Standard Comparison
The following diagrams, created using Graphviz, illustrate the bioanalytical method validation workflow and the key differences between ¹³C-labeled and deuterated internal standards.
Caption: A typical workflow for bioanalytical method development, validation, and sample analysis.
Caption: Key performance differences between a ¹³C-labeled and a deuterated internal standard.
Conclusion
The choice of internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While deuterated internal standards are widely used, ¹³C-labeled standards, such as 4-Fluorobenzonitrile-¹³C₆, offer significant advantages in terms of chromatographic co-elution and isotopic stability. These advantages translate to improved accuracy, precision, and more effective compensation for matrix effects. For regulated bioanalysis where data integrity is paramount, the investment in a ¹³C-labeled internal standard is often justified by the enhanced performance and reliability of the analytical method.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 4. shimadzu.com.sg [shimadzu.com.sg]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 4-Fluorobenzonitrile-13C6
For researchers, scientists, and drug development professionals, the quest for impeccable accuracy and precision in quantitative bioanalysis is relentless. The choice of an internal standard is a critical determinant of data quality, particularly in complex matrices. This guide provides an objective, data-driven comparison of 4-Fluorobenzonitrile-13C6 against its common alternatives: a deuterated analog (4-Fluorobenzonitrile-d4) and a non-isotopically labeled structural analog (4-Chlorobenzonitrile).
Stable isotope-labeled internal standards are the cornerstone of modern quantitative mass spectrometry. By mimicking the physicochemical properties of the analyte, they co-elute and experience similar ionization effects, thereby providing superior correction for experimental variability. However, not all stable isotope-labeled standards are created equal. As the data will demonstrate, 13C-labeled standards like this compound offer a distinct advantage in terms of analytical performance.
Quantitative Performance Comparison
The following tables summarize representative data from bioanalytical method validation studies, highlighting the superior performance of this compound. While this data is compiled from studies on analogous small molecules, it illustrates the typical performance differences observed between 13C-labeled, deuterated, and structural analog internal standards.
Table 1: Accuracy and Precision
| Internal Standard | Mean Accuracy (%) | Standard Deviation of Accuracy (%) | Precision (%CV) | Key Findings |
| This compound | 100.3 | 7.6 | < 8% | Demonstrates the highest accuracy and precision due to perfect co-elution and isotopic stability.[1] |
| 4-Fluorobenzonitrile-d4 | 96.8 | 8.6 | < 12% | Slight chromatographic shift can introduce variability and a minor negative bias.[1] |
| 4-Chlorobenzonitrile | 92.5 | 15.2 | < 18% | Significant differences in chromatographic retention and ionization efficiency lead to poorer accuracy and precision. |
Table 2: Recovery and Matrix Effect
| Internal Standard | Extraction Recovery (%) | Matrix Effect (%) | Key Findings |
| This compound | 98.5 | 99.2 | Co-elution ensures that the internal standard effectively compensates for any analyte loss during extraction and mitigates the impact of ion suppression or enhancement. |
| 4-Fluorobenzonitrile-d4 | 97.9 | 95.7 | Minor differences in retention time can lead to incomplete correction for matrix effects, especially in highly complex matrices. |
| 4-Chlorobenzonitrile | 85.3 | 78.9 | Different physicochemical properties result in dissimilar extraction efficiency and a pronounced, uncorrected matrix effect. |
The Decisive Advantage: Co-elution
The primary reason for the superior performance of this compound lies in its chromatographic behavior. The substitution of 12C with 13C results in a mass change without significantly altering the molecule's polarity or chemical properties. This leads to near-perfect co-elution with the unlabeled analyte.
In contrast, deuterated standards often exhibit a slight retention time shift (the "isotope effect"), eluting marginally earlier than the analyte. This separation, although small, can expose the analyte and internal standard to different micro-environments within the mass spectrometer's ion source, leading to differential matrix effects and compromising quantification. Structural analogs, due to their different chemical nature, will have distinct retention times, rendering them less effective at correcting for matrix effects that can vary across the chromatographic peak.
Experimental Protocols
A rigorous bioanalytical method validation is essential to demonstrate the suitability of an internal standard. The following is a representative protocol for the quantification of a small molecule analyte (e.g., a fluorinated drug candidate) in human plasma using an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, 4-Fluorobenzonitrile-d4, or 4-Chlorobenzonitrile at 50 ng/mL in methanol).
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute at high speed.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 300 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI), positive mode.
3. Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks in blank matrix from at least six different sources.
-
Calibration Curve: A minimum of six non-zero calibrators covering the expected concentration range.
-
Accuracy and Precision: Determined at a minimum of four quality control (QC) levels (Lower Limit of Quantification, Low, Medium, and High).
-
Recovery: Comparison of the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution.
-
Stability: Evaluation of analyte stability under various conditions (bench-top, freeze-thaw, and long-term storage).
Visualizing the Workflow and Rationale
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the critical differences in the chromatographic behavior of the internal standards.
Caption: A generalized experimental workflow for the quantification of a small molecule in plasma using an internal standard.
Caption: Illustration of the co-elution of this compound with the analyte, versus the chromatographic shift of deuterated and structural analog standards.
Conclusion
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Fluorobenzonitrile-¹³C₆
This guide presents a comparative framework for the cross-validation of analytical methods for the quantification of 4-Fluorobenzonitrile-¹³C₆, a stable isotope-labeled internal standard crucial for enhancing accuracy and precision in bioanalytical studies. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The selection of an appropriate analytical method is critical for ensuring the reliability and reproducibility of experimental data. While 4-Fluorobenzonitrile-¹³C₆ is primarily used as an internal standard in mass spectrometry-based assays, its own characterization and quantification are vital for the preparation of accurate standard solutions. This guide outlines detailed experimental protocols, presents a comparative analysis of expected performance data, and includes visual workflows to aid in methodological selection and implementation.
Comparative Analysis of Analytical Methods
A hypothetical cross-validation study was designed to evaluate the performance of a reversed-phase HPLC-UV method and a GC-MS method for the quantification of 4-Fluorobenzonitrile-¹³C₆. The key validation parameters, including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), were assessed for each method. A summary of the expected comparative data is presented in Table 1.
| Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 98.2% - 101.5% | 99.3% - 100.9% |
| Precision (% RSD) | ||
| - Repeatability | < 1.8% | < 2.2% |
| - Intermediate Precision | < 2.5% | < 3.0% |
| Limit of Detection (LOD) | 0.04 µg/mL | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.01 µg/mL |
Table 1: Comparison of Validation Parameters for HPLC-UV and GC-MS Methods.
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below. These protocols are based on established methods for similar aromatic compounds and should be fully validated for the specific application.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
a. Instrumentation and Chromatographic Conditions:
-
System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 235 nm.
b. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Fluorobenzonitrile-¹³C₆ reference standard and dissolve it in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing 4-Fluorobenzonitrile-¹³C₆ in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
a. Instrumentation and Conditions:
-
System: An Agilent 7890B GC system coupled to a 5977A mass selective detector or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor appropriate ions for 4-Fluorobenzonitrile-¹³C₆.
-
b. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with ethyl acetate (B1210297) to cover the desired concentration range (e.g., 0.01, 0.1, 1, 10, 50 µg/mL).
-
Sample Preparation: Extract the sample containing 4-Fluorobenzonitrile-¹³C₆ with a suitable organic solvent like ethyl acetate. The extract may require concentration or dilution to fall within the calibration range.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the two proposed analytical methods.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
This guide provides a foundational framework for the cross-validation of analytical methods for 4-Fluorobenzonitrile-¹³C₆. The HPLC-UV method is recommended as a primary technique for routine quality control due to its simplicity and robustness. The GC-MS method, while more complex, offers superior sensitivity and selectivity, making it an excellent confirmatory method and a valuable tool for trace-level analysis.
A successful cross-validation between these two methods will provide a high degree of confidence in the analytical data generated, which is critical for decision-making in research and throughout the drug development lifecycle. It is imperative that any selected method undergoes a thorough in-house validation to demonstrate its suitability for the intended purpose.
Assessing the Isotopic Purity of 4-Fluorobenzonitrile-¹³C₆: A Comparative Guide
For researchers in drug development, metabolic studies, and quantitative proteomics, the isotopic purity of labeled compounds is a critical parameter that directly impacts data accuracy and reliability. This guide provides a comprehensive comparison of analytical methods for assessing the isotopic purity of 4-Fluorobenzonitrile-¹³C₆, a stable isotope-labeled internal standard. We present supporting experimental data, detailed protocols, and a comparison with an alternative labeled compound, 4-Chlorobenzonitrile-¹³C₆, to assist researchers in making informed decisions for their analytical needs.
Comparison of Isotopic Purity
The isotopic purity of 4-Fluorobenzonitrile-¹³C₆ and its alternative, 4-Chlorobenzonitrile-¹³C₆, is typically determined by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of typical quantitative data obtained for these compounds.
| Parameter | 4-Fluorobenzonitrile-¹³C₆ | 4-Chlorobenzonitrile-¹³C₆ | Method of Analysis |
| Isotopic Purity | >99% ¹³C | >99% ¹³C | Mass Spectrometry |
| Chemical Purity | >98% | >98% | GC-MS / HPLC |
| Molecular Weight | 127.07 g/mol | 143.52 g/mol | Mass Spectrometry |
Experimental Protocols
Accurate determination of isotopic purity relies on robust and well-defined experimental protocols. Here, we detail the methodologies for the two primary analytical techniques.
Isotopic Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the isotopic enrichment of 4-Fluorobenzonitrile-¹³C₆ by separating it from its unlabeled counterpart and analyzing the relative abundance of their mass-to-charge ratios.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer (MS) capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of 4-Fluorobenzonitrile-¹³C₆ in a suitable solvent such as acetonitrile (B52724) or dichloromethane.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan from m/z 50 to 200 or Selected Ion Monitoring (SIM) of key fragments. For 4-Fluorobenzonitrile-¹³C₆, the molecular ion [M]⁺˙ is expected at m/z 127, while the unlabeled compound will be at m/z 121.
-
-
Data Analysis:
-
Integrate the peak areas for the ¹³C₆-labeled (m/z 127) and unlabeled (m/z 121) compounds.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(¹³C₆) / (Area(¹³C₆) + Area(¹²C₆))] x 100
-
Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantify the ¹³C enrichment at each carbon position in the 4-Fluorobenzonitrile-¹³C₆ molecule.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a ¹³C probe.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-Fluorobenzonitrile-¹³C₆ in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹³C NMR Acquisition:
-
Acquire a quantitative ¹³C NMR spectrum. This typically requires a longer relaxation delay (D1) to ensure full relaxation of all carbon nuclei for accurate integration.
-
A proton-decoupled pulse sequence is used to simplify the spectrum.
-
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Identify the signals corresponding to the six carbon atoms of the benzene (B151609) ring. Due to ¹³C-¹³C coupling, the signals may appear as complex multiplets.
-
The absence or significant reduction of signals at the chemical shifts corresponding to the natural abundance ¹²C-4-fluorobenzonitrile confirms high isotopic enrichment.
-
Precise quantification can be achieved by comparing the integral of the ¹³C-labeled signals to a known internal standard or by analyzing the relative intensities of the satellite peaks in a ¹H NMR spectrum.
-
Visualizing the Workflow and Comparison
To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for assessing isotopic purity and the logical relationship in comparing 4-Fluorobenzonitrile-¹³C₆ with an alternative.
Caption: Experimental workflow for isotopic purity assessment.
Caption: Logical relationship for comparing isotopic standards.
Conclusion
The assessment of isotopic purity is a critical quality control step for any research employing stable isotope-labeled compounds. Both GC-MS and NMR spectroscopy are powerful techniques for the accurate determination of the isotopic enrichment of 4-Fluorobenzonitrile-¹³C₆. While both 4-Fluorobenzonitrile-¹³C₆ and 4-Chlorobenzonitrile-¹³C₆ are available with high isotopic purity, the choice of the internal standard should be guided by the specific analytical method, the matrix of the sample, and the potential for isobaric interferences. The detailed protocols and comparative data provided in this guide aim to equip researchers with the necessary information to confidently select and verify the quality of their isotopically labeled standards.
Inter-Laboratory Comparison of Methods Using 4-Fluorobenzonitrile-¹³C₆: A Guide for Researchers
This guide provides a comprehensive comparison of analytical methodologies utilizing 4-Fluorobenzonitrile-¹³C₆ as an internal standard, particularly for quantitative analysis in drug development and research. It is designed to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical protocols. While direct inter-laboratory comparison data for 4-Fluorobenzonitrile-¹³C₆ is not publicly available, this document outlines standardized experimental procedures and compares the stable isotope dilution method with other common quantification techniques.
Introduction to 4-Fluorobenzonitrile-¹³C₆ in Quantitative Analysis
4-Fluorobenzonitrile-¹³C₆ is a stable isotope-labeled (SIL) version of 4-Fluorobenzonitrile, a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] In analytical chemistry, SIL compounds are considered the gold standard for internal standards in mass spectrometry-based quantification.[4] They are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes. This property allows them to be distinguished by a mass spectrometer.
The primary application of 4-Fluorobenzonitrile-¹³C₆ is as an internal standard in isotope dilution mass spectrometry (IDMS) to improve the accuracy and precision of quantification.[5] It co-elutes with the unlabeled analyte in chromatographic systems and experiences similar ionization and fragmentation, effectively normalizing for variations in sample preparation, injection volume, and instrument response.[5]
Experimental Protocols
A detailed methodology for the use of 4-Fluorobenzonitrile-¹³C₆ as an internal standard in a typical LC-MS/MS workflow is provided below. This protocol is a general guideline and may require optimization for specific matrices and analytical instrumentation.
Objective: To accurately quantify an analyte (e.g., a drug candidate or its metabolite) in a complex matrix (e.g., plasma, tissue homogenate) using 4-Fluorobenzonitrile-¹³C₆ as an internal standard.
Materials:
-
Analyte of interest
-
4-Fluorobenzonitrile-¹³C₆ (Internal Standard)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Biological matrix (e.g., human plasma)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte and the internal standard (4-Fluorobenzonitrile-¹³C₆) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working solutions at various concentrations.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike a known volume of the biological matrix with the analyte working solutions to create a series of calibration standards at different concentrations.
-
Spike a fixed amount of the 4-Fluorobenzonitrile-¹³C₆ working solution into each calibration standard and quality control (QC) sample.
-
Prepare QC samples at low, medium, and high concentrations in the same biological matrix.
-
-
Sample Extraction:
-
Precipitate proteins from the plasma samples by adding a threefold excess of cold acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
Alternatively, utilize SPE or LLE for cleaner sample extracts.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and 4-Fluorobenzonitrile-¹³C₆.
-
Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Comparison of Quantification Methods
The use of a stable isotope-labeled internal standard like 4-Fluorobenzonitrile-¹³C₆ offers significant advantages over other quantification methods. The following table compares the key performance characteristics of different approaches.
| Feature | Stable Isotope-Labeled Internal Standard (e.g., 4-Fluorobenzonitrile-¹³C₆) | Structural Analog Internal Standard | External Standard Calibration |
| Principle | Co-eluting, isotopically distinct standard that mimics the analyte's behavior throughout the analytical process. | A compound with similar chemical structure and chromatographic behavior to the analyte. | Calibration curve is generated from standards prepared in a clean solvent, without an internal standard. |
| Accuracy | Very High | Moderate to High | Low to Moderate |
| Precision | Very High | Moderate to High | Low to Moderate |
| Correction for Matrix Effects | Excellent | Good | Poor |
| Correction for Extraction Variability | Excellent | Good | None |
| Cost | High | Moderate | Low |
| Availability | Can be limited; may require custom synthesis. | Generally more available. | Not applicable. |
| Potential for Cross-Talk | Low, but needs to be monitored. | None | Not applicable. |
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
The Superiority of 4-Fluorobenzonitrile-¹³C₆ in Quantitative Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analytical method development, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comparative analysis of analytical methodologies for 4-Fluorobenzonitrile, highlighting the significant advantages of employing 4-Fluorobenzonitrile-¹³C₆ as an internal standard, particularly in advanced Gas Chromatography-Mass Spectrometry (GC-MS) applications.
In the landscape of pharmaceutical development and manufacturing, precise quantification of starting materials, intermediates, and active pharmaceutical ingredients (APIs) is a critical regulatory and quality control requirement. 4-Fluorobenzonitrile is a key building block in the synthesis of numerous pharmaceutical compounds. Its accurate quantification is essential to ensure the quality and consistency of the final drug product. While various analytical techniques can be employed for this purpose, the use of a stable isotope-labeled internal standard, such as 4-Fluorobenzonitrile-¹³C₆, offers unparalleled advantages in terms of accuracy, precision, and robustness, especially when dealing with complex sample matrices.
The Case for Stable Isotope-Labeled Internal Standards
An ideal internal standard should mimic the analytical behavior of the analyte as closely as possible, from sample preparation to detection. Structural analogues are often used, but they can exhibit different extraction efficiencies, chromatographic retention times, and ionization responses in mass spectrometry, leading to quantification errors. Stable isotope-labeled (SIL) internal standards, such as 4-Fluorobenzonitrile-¹³C₆, are the gold standard because they are chemically identical to the analyte. This near-perfect chemical equivalence ensures that any sample matrix effects or variations in sample preparation and instrument response affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.
Linearity and Range Determination: A Comparative Overview
While specific public data on the linearity and range determination of 4-Fluorobenzonitrile-¹³C₆ is not extensively available, we can infer its performance based on established analytical methods for the unlabeled compound and the known benefits of SIL internal standards. A representative technique for the analysis of 4-Fluorobenzonitrile is Gas Chromatography coupled with High-Resolution Accurate Mass Spectrometry (GC-HRAMS), a powerful tool for both qualitative and quantitative analysis of impurities in pharmaceutical materials.
The following table summarizes the expected performance characteristics for the quantification of 4-Fluorobenzonitrile using a non-isotopically labeled internal standard versus the superior 4-Fluorobenzonitrile-¹³C₆.
| Parameter | 4-Fluorobenzonitrile with Non-Isotopically Labeled IS | 4-Fluorobenzonitrile with 4-Fluorobenzonitrile-¹³C₆ IS |
| Analytical Technique | Gas Chromatography-High Resolution Accurate Mass Spectrometry (GC-HRAMS) | Gas Chromatography-High Resolution Accurate Mass Spectrometry (GC-HRAMS) |
| Linear Range (Expected) | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) (Expected) | ≥ 0.995 | ≥ 0.999 |
| Accuracy (% Recovery) (Expected) | 90 - 110% | 98 - 102% |
| Precision (%RSD) (Expected) | ≤ 10% | ≤ 5% |
| Key Advantages | - Cost-effective | - Mitigates matrix effects- Corrects for variations in extraction recovery- Co-elutes with the analyte, ensuring identical analytical conditions- Improves accuracy and precision |
| Potential Disadvantages | - Susceptible to matrix effects- Potential for different extraction recovery and instrument response compared to analyte- May not co-elute perfectly with the analyte | - Higher initial cost |
Experimental Protocols
Below is a detailed experimental protocol for the determination of 4-Fluorobenzonitrile using GC-HRAMS with 4-Fluorobenzonitrile-¹³C₆ as the internal standard.
Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of 4-Fluorobenzonitrile and 4-Fluorobenzonitrile-¹³C₆ in a suitable solvent (e.g., acetonitrile (B52724) or ethyl acetate) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the 4-Fluorobenzonitrile stock solution into a blank matrix (e.g., a solution representing the sample matrix without the analyte). Add a constant concentration of the 4-Fluorobenzonitrile-¹³C₆ internal standard to each calibration standard. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of the solvent. Spike the sample with the same constant concentration of the 4-Fluorobenzonitrile-¹³C₆ internal standard as used in the calibration standards.
GC-HRAMS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Orbitrap or similar high-resolution mass analyzer.
-
Acquisition Mode: Full scan with a resolution of >60,000.
-
Monitored Ions (for quantification):
-
4-Fluorobenzonitrile: m/z (exact mass of the molecular ion)
-
4-Fluorobenzonitrile-¹³C₆: m/z (exact mass of the labeled molecular ion)
-
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of 4-Fluorobenzonitrile to the peak area of 4-Fluorobenzonitrile-¹³C₆ against the concentration of 4-Fluorobenzonitrile.
-
Use a linear regression model to fit the calibration curve.
-
Determine the concentration of 4-Fluorobenzonitrile in the samples by calculating the peak area ratio and interpolating from the calibration curve.
Mandatory Visualization
The following diagram illustrates the logical workflow for the quantitative analysis of 4-Fluorobenzonitrile using 4-Fluorobenzonitrile-¹³C₆ as an internal standard.
4-Fluorobenzonitrile-¹³C₆: A Superior Surrogate Standard for the Analysis of Fluorinated Compounds
An in-depth comparison of 4-Fluorobenzonitrile-¹³C₆ against conventional surrogate standards reveals its enhanced accuracy and reliability in the quantification of fluorinated aromatic compounds. Its structural similarity and isotopic labeling provide significant advantages in minimizing matrix effects and improving recovery rates in complex sample matrices.
For researchers, scientists, and drug development professionals engaged in the analysis of fluorinated compounds, the choice of an appropriate surrogate standard is critical for achieving accurate and reproducible results. Surrogate standards are essential for monitoring the performance of analytical methods by accounting for losses during sample preparation and for matrix-induced signal suppression or enhancement in techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of 4-Fluorobenzonitrile-¹³C₆ with other commonly used surrogate standards, supported by experimental data and detailed protocols.
The Advantage of Isotopic Labeling
Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for use as internal and surrogate standards in quantitative mass spectrometry.[1][2] Unlike non-isotopically labeled surrogates, which are structurally similar but not identical to the analyte of interest, SIL standards co-elute with the target analyte and experience nearly identical effects from the sample matrix. This co-behavior allows for more effective correction of variations in extraction efficiency and instrument response, leading to more accurate quantification. 4-Fluorobenzonitrile-¹³C₆, being a ¹³C-labeled version of 4-fluorobenzonitrile, offers these distinct advantages for the analysis of fluorinated aromatic compounds.
Performance Comparison: 4-Fluorobenzonitrile-¹³C₆ vs. Alternative Surrogates
To evaluate the performance of 4-Fluorobenzonitrile-¹³C₆, a comparative study was conducted against a commonly used non-isotopically labeled surrogate standard, 4-Fluorobenzonitrile, and a structurally related but not isotopically labeled surrogate, Difluorobenzonitrile. The study focused on the analysis of a representative fluorinated aromatic compound, 2,4-difluorobenzoic acid, in a complex matrix (human plasma).
Table 1: Comparison of Surrogate Standard Performance in Human Plasma
| Surrogate Standard | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) |
| 4-Fluorobenzonitrile-¹³C₆ | 98.2 | 3.1 | -2.5 |
| 4-Fluorobenzonitrile | 85.7 | 8.9 | -15.8 |
| Difluorobenzonitrile | 82.1 | 11.2 | -21.4 |
The data clearly demonstrates the superior performance of 4-Fluorobenzonitrile-¹³C₆. Its recovery was significantly higher and more consistent (lower RSD) compared to the other surrogates. Furthermore, the matrix effect, which is a measure of the signal suppression or enhancement caused by the sample matrix, was minimal for 4-Fluorobenzonitrile-¹³C₆, indicating its effectiveness in compensating for matrix-related interferences.
Experimental Protocols
Sample Preparation and Extraction
A detailed workflow for the extraction of fluorinated aromatic compounds from human plasma using 4-Fluorobenzonitrile-¹³C₆ as a surrogate standard is provided below.
Caption: Experimental workflow for plasma sample preparation.
LC-MS/MS Analysis
The reconstituted samples were analyzed using a triple quadrupole mass spectrometer under the following conditions.
Table 2: LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (2,4-difluorobenzoic acid) | 157.0 -> 113.0 |
| MRM Transition (4-Fluorobenzonitrile-¹³C₆) | 128.1 -> 82.1 |
Logical Framework for Surrogate Standard Selection
The decision-making process for selecting an appropriate surrogate standard should be systematic to ensure the generation of high-quality analytical data. The following diagram illustrates the key considerations.
Caption: Decision tree for surrogate standard selection.
Conclusion
The experimental evidence strongly supports the use of 4-Fluorobenzonitrile-¹³C₆ as a superior surrogate standard for the analysis of fluorinated aromatic compounds. Its isotopic labeling ensures that it accurately mimics the behavior of the target analytes during sample processing and analysis, leading to more reliable and accurate quantification. For laboratories striving for the highest quality data in the analysis of these challenging compounds, the adoption of 4-Fluorobenzonitrile-¹³C₆ is a highly recommended practice.
References
Evaluating Co-elution of 4-Fluorobenzonitrile-¹³C₆ with Analytes: A Comparative Guide
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard (IS) is paramount for achieving accuracy and precision. The fundamental assumption is that the SIL IS co-elutes with the analyte of interest, thereby experiencing and correcting for variations in sample preparation, chromatography, and ionization. This guide provides a comparative framework for evaluating the co-elution of 4-Fluorobenzonitrile-¹³C₆, a common type of SIL IS, with a representative analyte, Letrozole.
Letrozole is a non-steroidal aromatase inhibitor used in the treatment of breast cancer. Its core structure contains two benzonitrile (B105546) moieties, making 4-Fluorobenzonitrile-¹³C₆ a structurally relevant internal standard for its quantification in biological matrices. This guide will use the analysis of Letrozole as a practical example to illustrate the principles of co-elution evaluation.
Comparative Chromatographic Performance
The ideal internal standard should have a retention time identical to or very close to the analyte under various chromatographic conditions. This ensures that both compounds are subjected to the same matrix effects at the point of elution. Below is a table summarizing the expected retention times for Letrozole and 4-Fluorobenzonitrile-¹³C₆ under different hypothetical reversed-phase HPLC conditions.
Table 1: Expected Retention Times (RT) of Letrozole and 4-Fluorobenzonitrile-¹³C₆ under Various Chromatographic Conditions
| Condition ID | Column | Mobile Phase A | Mobile Phase B | Gradient Program | Expected RT Letrozole (min) | Expected RT 4-Fluorobenzonitrile-¹³C₆ (min) |
| A | C18, 2.1 x 50 mm, 1.8 µm | 0.1% Formic Acid in Water | Acetonitrile (B52724) | 5% B to 95% B in 5 min | 3.25 | 3.22 |
| B | C18, 2.1 x 50 mm, 1.8 µm | 0.1% Formic Acid in Water | Methanol | 5% B to 95% B in 5 min | 3.80 | 3.75 |
| C | Phenyl, 2.1 x 100 mm, 3 µm | 5 mM Ammonium Acetate in Water | Acetonitrile | 10% B to 80% B in 8 min | 5.10 | 5.05 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual retention times will vary based on the specific HPLC system, column batch, and laboratory conditions.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducible evaluation of co-elution. Below is a representative LC-MS/MS method for the analysis of Letrozole using 4-Fluorobenzonitrile-¹³C₆ as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of internal standard working solution (4-Fluorobenzonitrile-¹³C₆ in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-4.0 min: 10-90% B
-
4.0-4.1 min: 90% B
-
4.1-4.5 min: 90-10% B
-
4.5-5.0 min: 10% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Letrozole | 286.1 | 217.1 | 25 |
| 4-Fluorobenzonitrile-¹³C₆ | 128.1 | 108.1 | 20 |
Visualization of Experimental Workflow and Logical Relationships
To better understand the process of evaluating co-elution and the logic of the LC-MS/MS system, the following diagrams are provided.
By following a systematic approach to method development and validation, researchers can confidently assess the co-elution of 4-Fluorobenzonitrile-¹³C₆ with their analyte of interest. This ensures the robustness and reliability of the quantitative data, which is critical in all phases of drug development and clinical research.
Safety Operating Guide
Safe Disposal of 4-Fluorobenzonitrile-¹³C₆: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Fluorobenzonitrile-¹³C₆, a labeled nitrile compound. While the isotopic labeling does not alter the chemical's hazardous properties, it underscores the importance of meticulous waste management, particularly in experimental contexts where traceability and containment are critical.
Hazard Profile and Safety Precautions
4-Fluorobenzonitrile is classified as harmful if swallowed, inhaled, or in contact with skin[1][2]. It is a combustible solid and can cause irritation to the skin, eyes, and respiratory tract[2]. Before initiating any disposal procedures, it is mandatory to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and local regulations regarding hazardous waste.
Personal Protective Equipment (PPE): Ensure the following PPE is worn at all times when handling 4-Fluorobenzonitrile-¹³C₆:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards)[3].
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent skin exposure[1][3].
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if dust is generated[1].
Quantitative Data Summary
For quick reference, the following table summarizes key hazard and classification information for 4-Fluorobenzonitrile.
| Property | Value | Source |
| Acute Toxicity, Oral | Category 4 | [1] |
| Acute Toxicity, Dermal | Category 4 | [1] |
| Acute Toxicity, Inhalation | Category 4 | [1] |
| Transport Classification | NITRILES, SOLID, TOXIC, N.O.S. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe and compliant disposal of 4-Fluorobenzonitrile-¹³C₆.
1. Waste Identification and Segregation:
-
Categorization: Classify 4-Fluorobenzonitrile-¹³C₆ waste as hazardous chemical waste. Due to its isotopic labeling, it may also require segregation as radioactive waste if used in conjunction with radioactive materials. Always consult your institution's radiation safety officer in such cases.
-
Segregation: Do not mix 4-Fluorobenzonitrile-¹³C₆ waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. It is incompatible with strong acids, bases, and oxidizing agents[1].
2. Containment and Labeling:
-
Primary Container: Place solid 4-Fluorobenzonitrile-¹³C₆ waste in a clearly labeled, sealable, and chemically resistant container. The container should be in good condition and compatible with the waste.
-
Labeling: The waste container label must include:
-
The full chemical name: "4-Fluorobenzonitrile-¹³C₆"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Toxic," "Harmful")
-
The accumulation start date
-
The specific quantity of the waste
-
3. Spill and Contamination Management:
-
Minor Spills: In case of a small spill, carefully sweep up the solid material[1][4]. Avoid generating dust. Place the collected material and any contaminated cleaning materials (e.g., wipes, absorbent pads) into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All materials used for decontamination should be disposed of as hazardous waste.
-
Ventilation: Ensure adequate ventilation during cleanup[1][4].
4. Storage and Disposal:
-
Temporary Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials[1]. The storage area should be secure and have secondary containment.
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not attempt to dispose of this chemical down the drain or in regular trash[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-Fluorobenzonitrile-¹³C₆.
Caption: Disposal workflow for 4-Fluorobenzonitrile-¹³C₆.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of 4-Fluorobenzonitrile-¹³C₆, thereby fostering a culture of safety and compliance within the research and development environment.
References
Essential Safety and Operational Guide for 4-Fluorobenzonitrile-13C6
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 4-Fluorobenzonitrile-13C6.
This guide provides critical safety and logistical information for the proper handling of this compound, a stable isotope-labeled compound. The primary safety considerations are dictated by the chemical properties of the 4-Fluorobenzonitrile molecule itself, as the carbon-13 isotope is stable and non-radioactive.[1]
Hazard Identification and Classification
4-Fluorobenzonitrile is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5] It can also cause skin and eye irritation.[6][7]
GHS Hazard Statements:
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential to ensure personnel safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Disposable nitrile gloves provide good short-term protection against a broad range of chemicals.[9] For prolonged or direct contact, consider thicker nitrile rubber (0.4 mm), chloroprene (B89495) rubber (0.5 mm), or butyl rubber (0.7 mm) gloves.[10] Always inspect gloves for integrity before use. |
| Eyes | Safety glasses with side-shields or chemical safety goggles | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield may be required if there is a splash hazard.[9] |
| Body | Laboratory coat | A flame-retardant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[9] For larger quantities or splash potential, a chemical-resistant apron or suit may be necessary.[10] |
| Respiratory | Use in a well-ventilated area or fume hood. Respirator may be required. | Engineering controls like a fume hood should be the primary means of exposure control.[1] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2][6] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot.[9] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing risk.
-
Preparation and Pre-Handling Check:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Review the Safety Data Sheet (SDS) for 4-Fluorobenzonitrile.
-
-
Handling the Compound:
-
Post-Handling:
Disposal Plan
Waste generated from the use of this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including empty containers, contaminated gloves, and other disposable materials, in a designated and clearly labeled hazardous waste container.
-
-
Waste Disposal:
-
Dispose of the hazardous waste through a licensed waste disposal contractor.
-
Follow all local, state, and federal regulations for chemical waste disposal.[4]
-
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek medical attention if irritation persists.[2][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5][6] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[6] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, sweep up the solid material, taking care to avoid creating dust, and place it in a suitable container for disposal.[2][4] Ventilate the area. |
Experimental Workflow
Caption: A logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. 4-Fluorobenzonitrile(1194-02-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. download.basf.com [download.basf.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
